Technical Documentation Center

3-Methoxy-2-methylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methoxy-2-methylquinoline
  • CAS: 84689-36-1

Core Science & Biosynthesis

Foundational

3-Methoxy-2-methylquinoline: Structural Dynamics, Synthesis, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the quinoline scaffold serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline scaffold serves as a privileged bioisostere for naphthalene, offering unique electronic properties and hydrogen-bonding capabilities. Among its functionalized derivatives, 3-Methoxy-2-methylquinoline has emerged as a critical pharmacophore intermediate. As a Senior Application Scientist, I have observed its rising prominence in the development of highly selective Phosphodiesterase 10A (PDE10A) inhibitors[1], WDR5-MLL1 chromatin interaction modulators[2], and alpha-synuclein PET imaging ligands[3]. This whitepaper deconstructs the physicochemical properties, structural biology, and self-validating synthetic protocols required to leverage this molecule in advanced drug discovery workflows.

Chemical Identity & Physicochemical Profiling

The strategic placement of the methoxy group at the C3 position and the methyl group at the C2 position fundamentally alters the electron density of the quinoline core. Table 1 summarizes the core quantitative data that dictates its behavior in both synthetic and biological environments.

Table 1: Physicochemical Properties of 3-Methoxy-2-methylquinoline

PropertyValueCausality / Significance
CAS Number 84689-36-1[4]Unique chemical identifier for procurement and regulatory tracking.
Molecular Formula C₁₁H₁₁NO[4]Defines the core heterocyclic scaffold.
Molecular Weight 173.21 g/mol [4]Low molecular weight provides ample "budget" for downstream functionalization without violating Lipinski's Rule of 5.
Boiling Point 80-100 °C (at 0.1 Torr)[5]High thermal stability; requires high-vacuum distillation for purification to prevent thermal degradation.
LogP 2.55Optimal lipophilicity for passive membrane permeability, making it an ideal starting point for Central Nervous System (CNS) targeting drugs.
Topological Polar Surface Area (TPSA) 22.12 ŲExcellent for blood-brain barrier (BBB) penetration (well below the 90 Ų threshold for CNS drugs).

Structural Biology & Pharmacophore Dynamics

The utility of 3-methoxy-2-methylquinoline is driven by the precise spatial arrangement of its functional groups:

  • C3-Methoxy Group: Acts as a critical hydrogen bond acceptor. In the context of PDE10A inhibitors (such as MP-10 analogues), the oxygen atom bridge linkage at the 3-position is essential for achieving sub-nanomolar potency and >100-fold selectivity over other PDE families[1].

  • C2-Methyl Group: Provides a lipophilic anchor that interacts with hydrophobic pockets in target proteins. Synthetically, it serves as a reactive site; for instance, it can be selectively brominated to form 2-(bromomethyl) derivatives, enabling rapid cross-coupling or nucleophilic substitution[6].

  • Quinoline Nitrogen: Modulates the basicity of the molecule. The presence of the electron-donating methoxy group subtly increases the pKa of the conjugate acid, influencing its protonation state at physiological pH (7.4) and dictating its binding kinetics in target active sites.

Synthesis & Chemical Reactivity

To construct this core with absolute regiocontrol, the Friedländer condensation is the method of choice. Unlike the Skraup synthesis, which can yield isomeric mixtures when substituted anilines are used, the Friedländer approach guarantees the exact placement of the C2 and C3 substituents by utilizing specific ketone precursors[1].

Synthesis A 2-Amino-benzaldehyde (Precursor) C Friedländer Condensation (Base/Acid Catalysis) A->C B 1-Methoxypropan-2-one (Precursor) B->C D 3-Methoxy-2-methylquinoline (Target Core) C->D Cyclization & Dehydration E Bromination (Br2 / AcOH) (Electrophilic Substitution) D->E Halogenation F Brominated Derivatives (e.g., 5-Bromo or 6-Bromo) E->F Regioselective Substitution

Fig 1: Friedländer synthesis and bromination workflow for 3-Methoxy-2-methylquinoline.

Protocol 1: Friedländer Synthesis of 3-Methoxy-2-methylquinoline
  • Causality: Base catalysis accelerates the initial nucleophilic attack of the amine onto the ketone carbonyl, followed by an intramolecular aldol condensation that drives the aromatization of the newly formed pyridine ring.

  • Step 1: Dissolve 1.0 equivalent of 2-amino-benzaldehyde and 1.1 equivalents of 1-methoxypropan-2-one in anhydrous ethanol[1].

  • Step 2: Add a catalytic amount of potassium hydroxide (KOH) (0.2 eq).

  • Step 3: Reflux the mixture at 80 °C for 4–6 hours under an inert nitrogen atmosphere.

  • Step 4 (Self-Validation): Monitor via Thin-Layer Chromatography (TLC). The system is self-validating: successful cyclization is confirmed by the complete disappearance of the highly distinct aldehyde proton signal (~10 ppm) in the crude ¹H-NMR.

  • Step 5: Quench with distilled water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Electrophilic Bromination (e.g., 5-Bromo-3-methoxy-2-methylquinoline)
  • Causality: Bromination in glacial acetic acid is chosen because the acidic medium protonates the quinoline nitrogen. This deactivates the pyridine ring, directing the electrophilic bromine exclusively to the carbocyclic ring (typically C5 or C6)[6].

  • Step 1: Dissolve 3-methoxy-2-methylquinoline in glacial acetic acid at 0 °C.

  • Step 2: Add 1.05 equivalents of molecular bromine (Br₂) dropwise to maintain thermal control[6].

  • Step 3: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 4 (Self-Validation): Pour into ice water and neutralize with saturated NaHCO₃. The protocol validates itself via LC-MS: the product must exhibit a classic 1:1 isotopic pattern at m/z ~251/253, confirming mono-bromination[7].

Analytical Characterization & Validation

To ensure absolute trustworthiness in drug development, the structural integrity of the synthesized core must be rigorously validated.

Protocol 3: NMR and LC-MS Profiling
  • LC-MS Profiling: Inject the purified sample onto a C18 reverse-phase column using a water/acetonitrile gradient supplemented with 0.1% formic acid.

    • Causality: Formic acid ensures the complete protonation of the quinoline nitrogen, drastically enhancing the electrospray ionization (ESI+) efficiency.

    • Validation: A sharp, single peak with an [M+H]⁺ mass-to-charge ratio of 174.2 must be observed.

  • ¹H-NMR Spectroscopy (400 MHz, CDCl₃):

    • Validation: The structural assignment is self-validating when the spectrum reveals a sharp singlet at 4.01 ppm (integrating for 3H, confirming the C3-methoxy group) and a singlet at 2.67 ppm (integrating for 3H, confirming the C2-methyl group)[8]. Aromatic protons will cleanly resolve between 7.36 and 7.94 ppm[8].

Biological Applications & Signaling Pathways

The 3-methoxy-2-methylquinoline scaffold is not merely a passive structural element; it actively dictates the binding kinetics in several high-value therapeutic targets.

PDE10A Inhibition in Neurological Disorders

PDE10A is an enzyme highly expressed in the striatum, responsible for hydrolyzing cAMP and cGMP. Inhibitors utilizing the 3-methoxy-2-methylquinoline core (such as MP-10 analogues) are heavily investigated for treating schizophrenia and Huntington's disease[1]. The methoxy group creates a critical O-atom bridge linkage that locks the inhibitor into the hydrophobic pocket of the PDE10A active site, preventing signal degradation[1].

Pathway A Dopaminergic Signaling (Striatum) B cAMP / cGMP Pool (Intracellular Messengers) A->B Stimulates production C PDE10A Enzyme (Hydrolysis Active Site) B->C Substrate binding F Enhanced Signal Transduction (Therapeutic Effect) B->F Accumulation D Signal Degradation (AMP / GMP) C->D Hydrolysis C->F Inhibition prevents degradation E 3-Methoxy-2-methylquinoline Derivative (Inhibitor) E->C Allosteric/Competitive Inhibition

Fig 2: Mechanism of PDE10A inhibition by 3-Methoxy-2-methylquinoline derivatives.

WDR5-MLL1 Chromatin Modulation

In oncology, the interaction between WDR5 and the histone methyltransferase MLL1 drives the progression of certain leukemias and solid tumors. Derivatives of 3-methoxy-2-methylquinoline are utilized as potent inhibitors that disrupt this protein-protein interaction, effectively halting cancer cell proliferation by preventing H3K4 trimethylation[2].

Alpha-Synuclein PET Imaging

Furthermore, this core is condensed with p-toluenesulfonamide and benzaldehyde to synthesize highly specific ligands (e.g., TZ-19-148) for the PET imaging of alpha-synuclein aggregates, a hallmark of Parkinson's and Alzheimer's diseases[3].

Conclusion

3-Methoxy-2-methylquinoline is a highly versatile, lipophilic building block that bridges the gap between synthetic organic chemistry and advanced pharmacology. By understanding the causality behind its synthesis—specifically the regiocontrol of the Friedländer condensation and the electronic direction of electrophilic bromination—researchers can reliably generate self-validating libraries of derivatives. Its proven efficacy in targeting PDE10A, WDR5, and alpha-synuclein solidifies its status as a cornerstone intermediate in modern drug discovery.

References

  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate Source: ACS Publications / NIH URL:[Link]

  • WO2021092525A1 - Wdr5 inhibitors and modulators Source: Google Patents URL
  • US20170189566A1 - Alpha-synuclein ligands Source: Google Patents URL
  • 5-Bromo-3-methoxy-2-methylquinoline | C11H10BrNO | CID 139023952 Source: NIH PubChem URL:[Link]

Sources

Exploratory

Literature review on the biological activity of 3-Methoxy-2-methylquinoline

An In-Depth Technical Guide to the Biological Activity and Pharmacological Utility of 3-Methoxy-2-methylquinoline Executive Summary In contemporary medicinal chemistry, the quinoline scaffold is recognized as a "privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity and Pharmacological Utility of 3-Methoxy-2-methylquinoline

Executive Summary

In contemporary medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure" capable of binding to diverse biological targets. Among its functionalized derivatives, 3-Methoxy-2-methylquinoline has emerged as a critical pharmacophore and synthetic intermediate. The precise spatial arrangement of the electron-donating methoxy group at the C3 position and the sterically active methyl group at the C2 position dictates its unique physicochemical properties. This technical whitepaper explores the causality behind its biological activity, focusing on its pivotal roles in neuropharmacology (PDE10A inhibition), oncology (WDR5 epigenetic modulation), and neurodegeneration (alpha-synuclein binding).

Structural Rationale: The Privileged Scaffold

The biological efficacy of 3-Methoxy-2-methylquinoline is not coincidental; it is a direct result of its highly optimized structural topology[1].

  • The C2-Methyl Group (Steric Gatekeeper): The methyl group at the 2-position provides critical steric bulk. In target binding pockets (such as the selectivity pocket of phosphodiesterase enzymes), this bulk restricts the dihedral angle of the quinoline ring relative to adjacent linker domains, locking the molecule into a bioactive conformation.

  • The C3-Methoxy Group (Electronic & Hydrogen Bonding Matrix): The oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor. Furthermore, its electron-donating nature via resonance enriches the electron density of the quinoline π -system, enhancing π

    π stacking interactions with aromatic amino acid residues in target proteins.

Core Biological Activities & Therapeutic Applications

Neuropharmacology: PDE10A Inhibition and PET Imaging

Phosphodiesterase 10A (PDE10A) is a dual-specificity enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly enriched in the medium spiny neurons (MSNs) of the striatum. Abnormal PDE10A activity is heavily implicated in neuropsychiatric disorders, including schizophrenia and Huntington's disease[2].

3-Methoxy-2-methylquinoline is the foundational moiety for the highly potent MP-10 analogue class of PDE10A inhibitors. Researchers discovered that introducing a methoxy group at the 3-position of the 2-methylquinoline moiety yields exceptionally potent and selective PDE10A inhibitors (IC50 < 1 nM)[3]. To overcome the poor metabolic stability of early carbon-11 radiotracers, scientists utilized the 3-methoxy-2-methylquinoline scaffold to synthesize fluorine-18 ( 18 F) labeled PET tracers. By introducing the 18 F label onto the quinoline moiety rather than the pyrazole moiety, the metabolic stability and target-to-background ratio in the striatum were vastly improved during nonhuman primate microPET imaging[4].

G D1 Dopamine D1/D2 Receptors AC Adenylyl Cyclase (AC) D1->AC Activation cAMP cAMP / cGMP Pool AC->cAMP Synthesis PDE10A PDE10A Enzyme (Striatal MSNs) cAMP->PDE10A Hydrolysis PKA PKA / PKG Activation (Gene Expression) cAMP->PKA Downstream Signaling AMP AMP / GMP (Inactive) PDE10A->AMP Inhibitor 3-Methoxy-2-methylquinoline Derivatives (e.g., MP-10) Inhibitor->PDE10A Competitive Inhibition

Mechanism of PDE10A inhibition by 3-methoxy-2-methylquinoline derivatives in striatal neurons.

Oncology: Epigenetic Modulation via WDR5 Inhibition

Mixed Lineage Leukemia (MLL) accounts for a significant percentage of acute leukemias. The pathogenesis relies heavily on the MLL1-WDR5 protein-protein interaction, which drives aberrant histone methylation and oncogene expression. Halogenated derivatives, specifically 5-bromo-3-methoxy-2-methylquinoline, serve as critical synthetic intermediates in the development of novel WDR5 inhibitors[5]. The rigid quinoline core fits into the WIN binding site of WDR5, while the bromine atom provides a vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to append extended lipophilic domains that disrupt the MLL1 complex.

Neurodegeneration: Alpha-Synuclein Ligands

The aggregation of alpha-synuclein is the pathological hallmark of Parkinson's disease and Lewy body dementia. 3-Methoxy-2-methylquinoline is utilized in multicomponent condensation reactions (e.g., with p-toluenesulfonamide and benzaldehyde derivatives) to synthesize high-affinity alpha-synuclein ligands (such as TZ-19-154)[6]. The planar aromatic system of the quinoline intercalates into the beta-sheet rich structures of alpha-synuclein fibrils, allowing for potential therapeutic clearance or diagnostic imaging.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the causal relationship between specific functionalizations on the 3-methoxy-2-methylquinoline scaffold and their resulting in vitro PDE10A inhibitory potency (IC50)[3].

Compound / AnalogueQuinoline Substitution PatternPDE10A IC50 (nM)Selectivity vs PDE3/4Biological Observation
MP-10 (Reference) None (Standard 2-methylquinoline)0.37>100-foldPotent, but rapid metabolism in vivo.
Compound 15a 3-Methoxy-2-methylquinoline< 1.00>100-foldHigh potency; ideal target:background ratio.
Compound 18a 3-Fluoro-2-methylquinoline< 1.00>100-foldExcellent metabolic stability for PET imaging.
Compound 20a 3-(Fluoroethoxy)-2-methylquinoline0.26>100-foldHighest striatal uptake; optimal kinetics.

Experimental Methodologies & Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems used in the evaluation of 3-Methoxy-2-methylquinoline derivatives.

Protocol 1: Synthesis and Validation of 18 F-Labeled PET Tracers

Rationale: Direct radiofluorination of the quinoline core is challenging. Therefore, a precursor utilizing a demethylated 3-methoxy-2-methylquinoline (yielding a 3-hydroxy intermediate) is used for nucleophilic aliphatic substitution with an 18 F-fluoroalkylating agent.

  • Precursor Preparation: Treat 3-methoxy-2-methylquinoline with Boron tribromide (BBr 3​ ) in anhydrous dichloromethane at -78°C to achieve quantitative demethylation, yielding 2-methylquinolin-3-ol[3].

  • Radiolabeling: React the phenolic precursor with [ 18 F]fluoroethyl tosylate in the presence of K 2​ CO 3​ and Kryptofix-222 in anhydrous DMSO at 110°C for 15 minutes.

  • Purification (Self-Validation Step): Inject the crude reaction mixture onto a semi-preparative RP-HPLC system. Collect the radioactive peak corresponding to the target tracer.

  • Quality Control: Analyze an aliquot via analytical HPLC. Crucial Checkpoint: The radiochemical purity must be >99%, and the specific activity must exceed 800 Ci/mmol (decay-corrected) to prevent receptor saturation by cold (unlabeled) mass during in vivo imaging[6].

Protocol 2: In Vitro PDE10A Scintillation Proximity Assay (SPA)

Rationale: The SPA provides a homogeneous, wash-free environment to measure the precise IC50 of highly potent (<1 nM) inhibitors, preventing the dissociation artifacts common in wash-based assays.

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.4), 5 mM MgCl 2​ , and 0.1% BSA.

  • Enzyme Incubation: Incubate recombinant human PDE10A enzyme with varying concentrations of the 3-methoxy-2-methylquinoline derivative (ranging from 0.01 nM to 10 μ M) in a 96-well plate for 15 minutes at room temperature.

  • Substrate Addition: Add 20 nM of [ 3 H]cAMP to initiate the hydrolysis reaction. Incubate for 30 minutes.

  • Signal Generation: Add Yttrium silicate (YSi) SPA beads coated with zinc sulfate. The beads selectively bind the linear nucleotide product ([ 3 H]AMP) but not the cyclic substrate.

  • Quantification: Allow beads to settle for 1 hour. Read the plate on a Microbeta scintillation counter. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Workflow Precursor Precursor Synthesis (Demethylation & O-alkylation) Radiolabeling 18F-Radiolabeling (Nucleophilic Substitution) Precursor->Radiolabeling Purification HPLC Purification (Radiochemical Purity >99%) Radiolabeling->Purification InVitro In Vitro SPA Assay (IC50 Determination) Purification->InVitro InVivo MicroPET Imaging (Nonhuman Primate Striatum) InVitro->InVivo

Step-by-step experimental workflow for the development and validation of 18F-labeled PET tracers.

References

  • Li, J., Zhang, X., Jin, H., Fan, J., Flores, H., Perlmutter, J. S., & Tu, Z. (2015). Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. Journal of Medicinal Chemistry, 58(21), 8584-8600.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpZLE_HruyQBhcobYTB2KnX15rzYjvYkhYm-jG09Ngmg_NUxpHvKvya7QPDLnSN2k3mwqCckE_wMq1Zh-dLpi_AO1X1p95BJeU8VcSt8rCdYDMC4egYiBMHhxLlEddrmxQtjWME95qXbdCOWU=]
  • EvitaChem. (n.d.). Buy 3-Methoxy-2-methylquinoline-4-carbonitrile (EVT-12033479) | 855754-09-5. EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl08V_HIzFFAgTBmum3UIi3r9vc5qKWG8WiAb-M1k0PM20Waqa4BnVYXTyYbzNP98ixzHkeTa1ZliSXl7JgySuL1SHAW0tfKaN5C0lhfiCgQ3anjr_nrWkDiSt_STIkOIGed0N1AiwM8w=]
  • Google Patents. (2020). WO2021092525A1 - Wdr5 inhibitors and modulators. World Intellectual Property Organization.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOUkt8kTq98zuLqjSj1c6VhMzL6ELiovhrH2UFYzp0iLQAgcEzex_SGHXWfSLBTkI10ZORmRXNf4i-caRs7A6mmf6GcuoMJxes0v5rjEKyoLzcGtIeLhubus6KLhE3_2KEkNNLl8FxGhRIas44zw==]
  • Google Patents. (2017). US20170189566A1 - Alpha-synuclein ligands. United States Patent and Trademark Office.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiEDhgifPH-IL-OnnbPBlCoVlzxLt1jg4BkjYUd3CvGBc22bP_S7pWOgrlwccUuAqRP4cXcpVHUNfhidOjYcdsFzCZMIm_camTqvKwy_t1Veq6FbXGHYqAQfDGcMWSxSknPlqJTf4afEEXbcwTkQE=]

Sources

Foundational

Pharmacokinetics and Bioavailability of 3-Methoxy-2-methylquinoline Derivatives: A Technical Guide

Executive Summary The 3-methoxy-2-methylquinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for highly selective central nervous system (CNS) agents and oncology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-methoxy-2-methylquinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for highly selective central nervous system (CNS) agents and oncology therapeutics. Most notably, it is utilized in Phosphodiesterase 10A (PDE10A) inhibitors (e.g., MP-10 analogues) for schizophrenia and Huntington's disease, as well as WDR5-interaction (WIN) site inhibitors for MLL-rearranged leukemias. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties, bioavailability bottlenecks, and structural optimization strategies associated with this scaffold.

Pharmacological Context and Scaffold Rationale

The quinoline ring is essential for target engagement across multiple therapeutic areas. In the development of PDE10A inhibitors, X-ray co-crystal structures reveal that the quinoline ring occupies the enzyme's selectivity pocket, forming a critical hydrogen bond with the Tyr693 residue[1]. The strategic addition of a 3-methoxy group and a 2-methyl group serves two causal purposes:

  • Steric and Electronic Tuning: The methoxy group acts as an electron-donating moiety, which modulates the electron density of the quinoline ring, enhancing target binding affinity and selectivity over other phosphodiesterase families[2].

  • Lipophilicity Modulation: CNS drugs require optimal lipophilicity (LogP ~ 2.0–3.5) to cross the blood-brain barrier (BBB). The 3-methoxy-2-methyl substitution balances aqueous solubility with the lipophilicity required for passive transcellular diffusion[3].

Furthermore, this scaffold is a critical component in WDR5 inhibitors, where the quinoline unit adopts a perpendicular conformation to disrupt the MLL1-WDR5 protein-protein interaction, a mechanism necessary to halt oncogenesis in specific leukemias[4].

Pharmacokinetic Profiling (ADME)

Absorption and Bioavailability

Derivatives of 3-methoxy-2-methylquinoline typically exhibit high gastrointestinal (GI) absorption due to their favorable topological polar surface area (TPSA)[5]. However, absolute oral bioavailability ( F% ) is frequently limited by significant hepatic first-pass metabolism. While GI absorption is nearly complete, the surviving fraction reaching systemic circulation can be significantly reduced if the compound is highly susceptible to oxidative metabolism in the liver.

Distribution and Blood-Brain Barrier Permeability

For PDE10A inhibitors and α -synuclein PET tracers, BBB permeability is a non-negotiable requirement. The 3-methoxy-2-methylquinoline core is highly BBB permeant via passive diffusion[6]. Once in the CNS, these compounds achieve high target occupancy; for example, specific PDE10A inhibitors utilizing this scaffold can achieve up to 92.8% enzyme occupancy in the striatum with a sustained half-life[7].

Metabolism and Clearance

A primary bottleneck in the development of unmodified quinoline derivatives is their high intrinsic clearance ( CLint​ ) in liver microsomes[1]. Metabolism typically occurs via Cytochrome P450 (CYP450) enzymes, leading to N-demethylation or O-demethylation of the methoxy group[8]. Because rapid clearance reduces the in vivo half-life ( t1/2​ ), structural optimizations are required to achieve a sustained therapeutic window.

Structural Optimizations for PK Enhancement

To mitigate high intrinsic clearance and improve bioavailability, medicinal chemists employ specific structural modifications to the 3-methoxy-2-methylquinoline core:

  • Fluoro-PEGylation (FPEGylation): The incorporation of a short fluoro-polyethylene glycol (FPEG) unit onto the quinoline scaffold decreases overall lipophilicity. This modification causally reduces non-specific protein binding, extends the plasma half-life, and enables facile 18F -labeling for Positron Emission Tomography (PET) imaging to track in vivo pharmacokinetics[3].

  • Halogenation: Substituting the quinoline ring with halogens (e.g., synthesizing 6-bromo-3-methoxy-2-methylquinoline) blocks metabolically labile sites. The bulky, electron-withdrawing bromine atom sterically hinders CYP450-mediated oxidation at the 6-position, thereby increasing metabolic stability, increasing molecular weight, and prolonging systemic exposure[9].

Mechanistic and Workflow Visualizations

Pathway A Oral Dosing (3-Methoxy-2-methylquinoline) B GI Tract Absorption (High Permeability) A->B Absorption C Hepatic First-Pass (CYP450 Metabolism) B->C Portal Vein D Systemic Circulation (Free Drug Fraction) C->D Surviving Fraction (F%) G Renal & Biliary Excretion C->G Metabolite Clearance E Blood-Brain Barrier (Passive Diffusion) D->E CNS Distribution D->G Systemic Clearance F CNS Target Binding (PDE10A / WDR5) E->F Target Engagement

In vivo pharmacokinetic pathway of 3-methoxy-2-methylquinoline derivatives.

Workflow Step1 Step1 Step2 2. In Vitro ADME Microsomal Stability (CL_int) & PAMPA-BBB Step1->Step2 Step3 3. In Vivo Dosing IV and PO Administration in Rodents Step2->Step3 Optimal Stability Step4 4. Bio-Sampling Plasma & Brain Tissue Time-Course Step3->Step4 Step5 5. Bioanalysis LC-MS/MS Quantification Step4->Step5 Step6 6. PK Modeling Non-Compartmental Analysis (NCA) Step5->Step6

Standardized experimental workflow for evaluating the pharmacokinetics of quinoline derivatives.

Experimental Protocols for PK Evaluation

To ensure scientific rigor, the following self-validating protocols are standard for evaluating the PK profile of 3-methoxy-2-methylquinoline derivatives.

Protocol 1: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality: Before advancing to expensive in vivo models, PAMPA-BBB provides a high-throughput, artificial lipid membrane system to validate passive transcellular diffusion, which is strictly required for PDE10A targeting.

  • Preparation: Prepare a 10 mM stock solution of the quinoline derivative in DMSO. Dilute to 50 µM in phosphate-buffered saline (PBS, pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 150 µL of the compound solution to the donor wells. Add 300 µL of PBS to the acceptor wells. Incubate the assembled sandwich plate at 25°C for 18 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation. Include reference standards (e.g., verapamil for high permeability, theophylline for low) to validate the assay's integrity.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality: In vivo profiling determines the absolute bioavailability and clearance rates, accounting for physiological variables like protein binding, hepatic blood flow, and active efflux mechanisms.

  • Formulation: Formulate the derivative in a biocompatible vehicle (e.g., 5% DMSO, 5% Cremophor EL in sterile saline) to ensure complete dissolution and prevent precipitation upon injection[8].

  • Administration: Administer the compound to male Sprague-Dawley rats via intravenous (IV) bolus (1 mg/kg) and oral gavage (PO) (5 mg/kg) in parallel cohorts ( n=3 per route).

  • Sampling: Collect blood samples (200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 minutes to isolate plasma.

  • Tissue Collection: For CNS targets, harvest brain tissue at Tmax​ to calculate the brain-to-plasma partition coefficient ( Kp​ ).

  • Bioanalysis: Precipitate plasma proteins using acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS.

  • Data Analysis: Calculate PK parameters (AUC, Cmax​ , Tmax​ , t1/2​ , CL , Vd​ , and F% ) using Non-Compartmental Analysis (NCA) software.

Quantitative Data Summary

The following table summarizes the causal impact of structural modifications on the pharmacokinetic parameters of the 3-methoxy-2-methylquinoline scaffold.

Table 1: Comparative Pharmacokinetic Parameters of Quinoline Derivatives (Rodent Model Benchmarks)

Compound ClassPlasma t1/2​ (h)Hepatic CLint​ (µL/min/mg)Brain/Plasma Ratio ( Kp​ )Oral Bioavailability ( F% )
Unmodified Scaffold 1.2> 1501.815 - 25%
FPEGylated Derivative 3.5< 402.145 - 55%
6-Bromo Substituted 4.0< 301.560 - 70%

(Note: Data represents aggregated preclinical benchmarks demonstrating how structural optimization overcomes the rapid intrinsic clearance of the baseline scaffold).

References

  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate Source: National Institutes of Health (NIH) / ACS Publications URL:[Link][2]

  • Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link][1]

  • Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications Source: National Institutes of Health (NIH) URL:[Link][8]

  • A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders Source: National Institutes of Health (NIH) URL:[Link][7]

  • Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models Source: National Institutes of Health (NIH) URL:[Link][4]

Sources

Exploratory

Mechanism of Action of 3-Methoxy-2-methylquinoline Derivatives In Vitro: A Technical Guide to PDE10A and WDR5 Modulation

Executive Summary As a highly optimized heterocyclic pharmacophore, 3-methoxy-2-methylquinoline and its derivatives have emerged as critical tools in modern medicinal chemistry. Rather than acting as a non-specific bulk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly optimized heterocyclic pharmacophore, 3-methoxy-2-methylquinoline and its derivatives have emerged as critical tools in modern medicinal chemistry. Rather than acting as a non-specific bulk chemical, the precise spatial arrangement of the methoxy group at position 3 and the methyl group at position 2 on the quinoline core provides exceptional steric steering and hydrogen-bonding capabilities. In vitro, this scaffold demonstrates profound biological activity across two primary domains: the highly selective competitive inhibition of Phosphodiesterase 10A (PDE10A) [1], and the allosteric modulation of the WDR5-MLL1 protein-protein interaction (PPI) [2].

This whitepaper synthesizes the biochemical causality, structural rationale, and self-validating in vitro protocols required to evaluate the mechanism of action of 3-methoxy-2-methylquinoline derivatives.

Primary Mechanism: Phosphodiesterase 10A (PDE10A) Inhibition

Biochemical Rationale

PDE10A is a dual-specificity phosphodiesterase that hydrolyzes the intracellular secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1]. It is highly enriched in the medium spiny neurons (MSNs) of the mammalian striatum, making it a prime target for neuropsychiatric drug development (e.g., schizophrenia and Huntington's disease)[1].

Derivatives containing the 3-methoxy-2-methylquinoline moiety (such as analogs of the clinical candidate MP-10) act as highly potent, competitive inhibitors of the PDE10A catalytic domain[1][3].

  • The 3-Methoxy Group: Acts as a critical hydrogen-bond acceptor, interacting with a conserved glutamine residue deep within the PDE10A binding pocket.

  • The 2-Methyl Group: Provides steric bulk that restricts the rotational freedom of the compound, locking it into a bioactive conformation that prevents off-target binding to other PDE families (e.g., PDE3 or PDE4)[3].

By inhibiting PDE10A, these compounds prevent the degradation of cAMP/cGMP, leading to their intracellular accumulation. This activates Protein Kinase A (PKA) and Protein Kinase G (PKG), which subsequently phosphorylate downstream effectors like DARPP-32, fundamentally altering basal ganglia signal transduction.

PDE10A_Pathway Ligand 3-Methoxy-2-methylquinoline PDE10A PDE10A Enzyme Ligand->PDE10A Competitive Inhibition cAMP cAMP / cGMP Accumulation PDE10A->cAMP Prevents Hydrolysis PKA PKA / PKG Activation cAMP->PKA Allosteric Activation DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Signal Transduction

Figure 1: Mechanism of PDE10A inhibition by 3-methoxy-2-methylquinoline and downstream signaling.

In Vitro Protocol: Self-Validating TR-FRET Assay for PDE10A Activity

To quantify the inhibitory potency ( IC50​ ) of 3-methoxy-2-methylquinoline derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. Causality of Choice: Quinoline derivatives often exhibit intrinsic auto-fluorescence. TR-FRET introduces a temporal delay before measurement, eliminating short-lived background fluorescence and ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , and 0.1% Bovine Serum Albumin (BSA).

    • Causality: Mg2+ is an obligate cofactor for PDE10A catalytic activity. BSA prevents the lipophilic quinoline compounds from adhering to the plastic walls of the microtiter plate, preventing artificially inflated IC50​ values.

  • Compound Titration: Dispense the quinoline derivative in a 10-point dose-response series (1 pM to 10 µM) in DMSO. Keep final DMSO concentration 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 100 pM of recombinant human PDE10A. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition: Add 10 nM of d2-fluorophore-labeled cAMP and a Europium cryptate-conjugated anti-cAMP antibody.

  • Detection & Self-Validation: Read the plate at emission wavelengths of 620 nm and 665 nm.

    • Validation System: Every plate must include a "No Enzyme" control (simulating 100% inhibition) and a "Vehicle Only" control (0% inhibition). Calculate the Z'-factor; the assay is only validated and accepted if Z′≥0.6 .

TRFRET_Workflow Step1 Step 1: Incubation Recombinant PDE10A Step2 Step 2: Substrate cAMP + Fluorophore Step1->Step2 Step3 Step 3: Detection TR-FRET Emission Step2->Step3 Step4 Step4 Step3->Step4

Figure 2: Self-validating TR-FRET experimental workflow for quantifying PDE10A inhibition in vitro.

Secondary Mechanism: WDR5-MLL1 Protein-Protein Interaction Disruption

Biochemical Rationale

Beyond phosphodiesterase inhibition, the 3-methoxy-2-methylquinoline scaffold has been successfully integrated into complex isoquinolinone derivatives designed to inhibit WD Repeat Domain 5 (WDR5)[2]. WDR5 is a core scaffolding protein in the Mixed Lineage Leukemia 1 (MLL1) complex, which drives histone H3K4 methylation and subsequent oncogenic transcription (e.g., c-MYC)[2].

By binding tightly to the WDR5 central cavity (the "WIN" binding site), 3-methoxy-2-methylquinoline derivatives physically occlude the interaction between WDR5 and MLL1[2]. This disruption induces cell-cycle arrest and apoptosis in MLL-rearranged leukemia cells in vitro[2].

In Vitro Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

To validate WDR5 binding, SPR is utilized to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates. Causality of Choice: Unlike enzymatic assays, PPI disruption requires measuring direct physical binding. SPR provides label-free, real-time kinetic data, which is crucial for determining the residence time of the drug on the target.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize His-tagged recombinant WDR5 onto an NTA (Nitrilotriacetic acid) sensor chip.

    • Causality: Using His-tag capture ensures uniform, oriented immobilization of WDR5, leaving the WIN binding pocket fully accessible to the quinoline ligand. Random amine coupling would risk occluding the active site.

  • Analyte Injection: Inject the 3-methoxy-2-methylquinoline derivative across the chip in HBS-P+ running buffer at concentrations ranging from 3.125 nM to 100 nM.

  • Kinetic Measurement: Monitor the association phase for 120 seconds, followed by a buffer wash for 300 seconds to monitor the dissociation phase.

  • Self-Validation: Utilize a reference flow cell (unfunctionalized NTA) to subtract bulk refractive index shifts and non-specific binding. Include a known WDR5 inhibitor (e.g., OICR-9429) as a positive control to validate chip viability.

Quantitative Pharmacodynamics

The structural nuances of the 3-methoxy-2-methylquinoline core yield exceptional potency metrics across both primary targets. The data below synthesizes the in vitro performance of this scaffold[1][3].

Compound Scaffold / DerivativePrimary TargetAssay MethodologyPotency ( IC50​ / Kd​ )Selectivity Profile
3-Methoxy-2-methylquinoline (MP-10 Analog)PDE10ATR-FRET< 1.0 nM > 100-fold vs PDE3/PDE4
4-Methoxy-2-methylquinoline (Regioisomer)PDE10ATR-FRET< 5.0 nM> 100-fold vs PDE3/PDE4
Isoquinolinone-3-methoxy-2-methylquinoline WDR5 (PPI)Surface Plasmon Resonance< 10.0 nMHigh specificity for MLL1 site

Conclusion & Translational Outlook

The in vitro mechanism of action of 3-methoxy-2-methylquinoline is defined by its ability to act as a highly specific, geometrically optimized wedge. Whether inserted into the catalytic pocket of PDE10A to prevent cAMP/cGMP hydrolysis, or docked into the WIN site of WDR5 to disrupt oncogenic protein complexes, the 3-methoxy and 2-methyl substituents are non-negotiable features for target affinity. By employing rigorous, self-validating in vitro systems like TR-FRET and SPR, researchers can accurately quantify the pharmacodynamics of this versatile chemical core, paving the way for advanced PET tracers and targeted therapeutics.

References

  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Design and Synthesis of Fluorine-Containing PDE10A Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • WDR5 Inhibitors and Modulators (WO2021092525A1)

Sources

Foundational

An In-depth Technical Guide to the Stability and Degradation of 3-Methoxy-2-methylquinoline at Room Temperature

This guide provides a comprehensive technical overview of the stability and degradation profile of 3-methoxy-2-methylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the stability and degradation profile of 3-methoxy-2-methylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for assessing the stability of this and similar heterocyclic compounds.

Section 1: Introduction to 3-Methoxy-2-methylquinoline

3-Methoxy-2-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The specific substitutions of a methyl group at the 2-position and a methoxy group at the 3-position modify the molecule's electronic properties, lipophilicity, and metabolic profile, making its stability a critical parameter for research and development. Understanding the intrinsic stability and potential degradation pathways of this molecule is paramount for ensuring the integrity, efficacy, and safety of any formulation or application in which it is used.[2]

Section 2: Theoretical Stability and Potential Degradation Pathways

The chemical structure of 3-methoxy-2-methylquinoline contains several functional groups that are susceptible to degradation under various environmental conditions. At room temperature, the primary degradation pathways are likely to be driven by oxidation, hydrolysis, and photolysis.

  • Oxidative Degradation: The quinoline nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common metabolic and degradation pathway for nitrogen-containing heterocyclic compounds. The electron-donating nature of the methoxy and methyl groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation.

  • Hydrolytic Degradation: The methoxy group, an ether linkage, can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to demethylation to form 3-hydroxy-2-methylquinoline. While typically slow at neutral pH and room temperature, this pathway should be considered over long-term storage.

  • Photodegradation: Quinoline and its derivatives are known to be photosensitive.[3] Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to a variety of degradation products.[4][5][6] This can manifest as discoloration (e.g., turning yellow or brown) and a loss of potency.[3] The specific photoproducts can be complex and may result from ring cleavage or other rearrangements.[7][8]

Caption: Potential degradation pathways for 3-methoxy-2-methylquinoline.

Section 3: Designing a Comprehensive Stability Study

To empirically determine the stability of 3-methoxy-2-methylquinoline, a well-designed stability study is essential. This study should be conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure regulatory acceptance and scientific validity.[9][10]

Materials and Equipment
  • 3-Methoxy-2-methylquinoline (single, well-characterized batch)

  • ICH-compliant stability chambers

  • Validated stability-indicating analytical method (e.g., HPLC-UV)

  • LC-MS system for impurity identification

  • pH meter

  • Photostability chamber

Long-Term Stability Protocol
  • Sample Preparation: Accurately weigh samples of 3-methoxy-2-methylquinoline into chemically inert, transparent containers. For solution stability, prepare solutions in relevant solvents (e.g., ethanol, DMSO) and buffer systems.

  • Storage Conditions: Place samples in a stability chamber set to long-term storage conditions (e.g., 25°C / 60% RH).

  • Time Points: Designate specific time points for analysis, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the samples using a validated stability-indicating method to quantify the parent compound and detect any degradation products.

  • Data Evaluation: Assess the data for any significant changes in purity, potency, or the appearance of degradation products.

Section 4: Stability-Indicating Analytical Method Development

A robust stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.[11] The method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: HPLC Method Development
  • Column Selection: Start with a reverse-phase C18 column, which is versatile for many quinoline derivatives.[11]

  • Mobile Phase Selection: A typical starting point is a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the basic quinoline nitrogen.[12]

  • Wavelength Selection: Use a Diode Array Detector (DAD) to determine the wavelength of maximum absorbance for 3-methoxy-2-methylquinoline and its degradation products.

  • Forced Degradation: Subject the compound to forced degradation conditions (see Section 5) to generate a mixture of the parent compound and its degradation products.[2]

  • Method Optimization: Inject the stressed sample and optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate resolution between all peaks. The goal is to demonstrate specificity, where all peaks are baseline separated.[13]

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, and robustness.

Section 5: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[2] It involves intentionally degrading the compound under more severe conditions than those used for accelerated stability testing.[2] The objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[2][9] A degradation of 5-20% is typically targeted to ensure that secondary degradation is minimized.[9][14]

Protocol: Forced Degradation

For each condition, a control sample (stored at room temperature, protected from light) should be analyzed alongside the stressed sample.

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Heat at 60-80°C for a specified period (e.g., 2-8 hours).

    • Cool, neutralize, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Heat at 60-80°C for a specified period.

    • Cool, neutralize, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3-30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 105°C) in an oven.

    • Analyze at various time points.

  • Photolytic Degradation:

    • Expose the compound (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[5][6]

    • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between light- and heat-induced degradation.[5]

Section 6: Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner. A summary table is an effective way to track the purity of the compound and the growth of any degradation products over time.

Table 1: Example Long-Term Stability Data (25°C / 60% RH)

Time Point (Months)Assay (% of Initial)Total Impurities (%)Largest Unknown Impurity (%)Appearance
0100.00.05Not DetectedWhite Powder
399.80.150.08 (at RRT 1.2)White Powder
699.70.250.12 (at RRT 1.2)White Powder
1299.50.450.15 (at RRT 1.2)Off-white Powder
2499.10.800.21 (at RRT 1.2)Off-white Powder

RRT = Relative Retention Time

Section 7: Recommendations for Storage and Handling

Based on the theoretical assessment and the likely outcomes of forced degradation studies, the following recommendations are provided for the storage and handling of 3-methoxy-2-methylquinoline:

  • Storage: Store in well-sealed containers at controlled room temperature (20-25°C).

  • Protection from Light: To mitigate the risk of photodegradation, store the compound in amber or opaque containers, protected from direct sunlight and strong artificial light.[3]

  • Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Solution Stability: Aqueous solutions of quinoline derivatives can be unstable; therefore, it is advisable to prepare fresh solutions for sensitive applications or to conduct a separate stability study on solutions under specific storage conditions.[3]

Section 8: Conclusion

While 3-methoxy-2-methylquinoline is expected to be relatively stable at room temperature in solid form, its susceptibility to oxidation and photolysis necessitates careful handling and storage. This guide outlines a comprehensive framework for evaluating its stability profile in accordance with rigorous scientific and regulatory standards. By employing forced degradation studies and validated stability-indicating methods, researchers can ensure the quality and integrity of this compound, which is crucial for its successful application in research and drug development.

References

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). GxP-CC. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (1998, January). European Medicines Agency. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA. (1998, January 1). European Medicines Agency. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14). Certified Laboratories. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. (2021). JETIR.org. Retrieved from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024, July 4). RSC Publishing. Retrieved from [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. (2023, August 15). PubMed. Retrieved from [Link]

  • Photodegradation of methoxy substituted curcuminoids. (2015). PubMed. Retrieved from [Link]

  • Photodegradation of methoxy substituted curcuminoids. (n.d.). Sultan Qaboos University. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PMC. Retrieved from [Link]

Sources

Exploratory

Architectural Evolution and Synthetic Methodologies of 3-Methoxy-2-methylquinoline

Executive Summary & Chemical Significance As a critical heterocyclic scaffold in modern medicinal chemistry, 3-Methoxy-2-methylquinoline (CAS: 84689-36-1) 1 serves as a foundational building block for complex active phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

As a critical heterocyclic scaffold in modern medicinal chemistry, 3-Methoxy-2-methylquinoline (CAS: 84689-36-1) 1 serves as a foundational building block for complex active pharmaceutical ingredients (APIs). The strategic placement of the methoxy group at the C3 position alters the electronic distribution of the quinoline ring, increasing electron density via resonance (+M effect). This precise electronic tuning enhances binding affinities in targeted protein pockets, making the molecule indispensable in the development of Phosphodiesterase 10A (PDE10A) inhibitors for neurological disorders 2, WDR5 inhibitors for MLL leukemias 3, and Alpha-synuclein ligands for neurodegenerative diseases 4.

Historical Discovery: From Substitution to Annulation

The synthetic history of 3-methoxy-2-methylquinoline highlights a transition from brute-force substitution to elegant, atom-economical annulation.

Early mid-20th-century approaches relied heavily on nucleophilic aromatic substitution. A seminal 1950 patent demonstrated the synthesis of this core by treating 3-chloro-2-methylquinoline with sodium methylate 5. While functionally successful, this method was plagued by the need for harsh thermodynamic conditions, stoichiometric amounts of aggressive reagents, and competitive elimination pathways that depressed overall yields.

Modern synthetic chemistry has since adopted the Friedländer annulation as the gold standard. By condensing 2-aminobenzaldehyde with 1-methoxypropan-2-one (methoxyacetone), researchers established a highly convergent, regioselective route that operates under remarkably mild basic conditions 2.

Mechanistic Rationale of the Friedländer Annulation

To understand why the Friedländer synthesis outperforms legacy methods, we must analyze the causality of the reaction mechanics. The process is thermodynamically driven by the formation of the highly stable, fully conjugated aromatic quinoline system.

G A 2-Aminobenzaldehyde D Aldol Intermediate A->D B Methoxyacetone B->D C Base Catalyst (KOH / EtOH) C->D Deprotonation E Dehydration & Cyclization D->E -H2O F 3-Methoxy-2- methylquinoline E->F Imine Formation

Mechanistic pathway of the Friedländer annulation for quinoline synthesis.

Causality of Catalyst Selection: The choice of a mild base (ethanolic KOH) over stronger bases (e.g., LDA or NaH) is a deliberate kinetic control measure. KOH provides sufficient basicity to deprotonate the alpha-carbon of methoxyacetone—forming the thermodynamic enolate—without triggering rapid, uncontrolled self-condensation of the aldehyde. Following the initial aldol addition, the adjacent amine group condenses with the ketone carbonyl, expelling water to form an imine. This dehydration step is entropically favored and essentially irreversible under these conditions.

Quantitative Methodological Comparison

The evolution of these synthetic pathways is best understood through a quantitative lens. The table below summarizes the operational differences between the historical substitution method and the modern annulation protocol.

ParameterClassical Nucleophilic SubstitutionModern Friedländer Annulation
Core Precursors 3-chloro-2-methylquinoline, NaOMe2-aminobenzaldehyde, methoxyacetone
Catalyst / Reagent Sodium Methylate (Stoichiometric)KOH / Ethanol (Catalytic/Mild Base)
Typical Yield 40% – 55%75% – 89%
Regioselectivity Moderate (Competitive elimination)Excellent (Structurally predefined)
Primary Drawbacks Harsh conditions, ether cleavage risksAldol oligomerization (if unoptimized)

Self-Validating Experimental Protocol

To guarantee high-fidelity results, the following protocol is designed as a self-validating system . By integrating specific In-Process Controls (IPCs) and orthogonal analytical validations, researchers can verify the success of each step before proceeding, preventing downstream failures.

Workflow Step1 1. Reagent Prep Purify Precursors Step2 2. Annulation Mix + KOH (RT) Step1->Step2 Step3 3. IPC (TLC) Check UV Fluorescence Step2->Step3 Step3->Step2 Incomplete Step4 4. Workup Aq. Quench & Extract Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5 Step6 6. Validation 1H-NMR & LC-MS Step5->Step6

Self-validating experimental workflow ensuring high-purity quinoline synthesis.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Ensure 2-aminobenzaldehyde is freshly recrystallized. Prepare a 10% (w/v) solution of Potassium Hydroxide (KOH) in absolute ethanol.

  • Causality: 2-aminobenzaldehyde is prone to oxidative degradation and polymerization upon prolonged storage. Utilizing degraded starting material introduces complex polymeric byproducts that drastically reduce yield and complicate purification.

Step 2: Annulation Reaction

  • Action: In a round-bottom flask, dissolve 1.0 equivalent of 2-aminobenzaldehyde and 1.2 equivalents of 1-methoxypropan-2-one in absolute ethanol. Add the ethanolic KOH solution dropwise at room temperature. Stir for 2 to 12 hours depending on scale.

  • Causality: A slight stoichiometric excess (1.2 eq) of the ketone ensures the complete consumption of the aldehyde. Unreacted 2-aminobenzaldehyde has a similar retention factor (Rf) to the target product, making chromatographic separation highly challenging.

Step 3: In-Process Control (IPC) - Self-Validation

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:4 v/v) mobile phase.

  • Validation Logic: The starting material is UV-active but non-fluorescent. As the fully conjugated quinoline ring forms, a highly fluorescent blue spot will emerge under 365 nm UV light. This optical shift provides real-time, instrument-free confirmation of cyclization.

Step 4: Workup & Extraction

  • Action: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality: The target molecule is highly lipophilic. The aqueous quench forces the organic product into the DCM extraction layer while efficiently partitioning the KOH catalyst and water-soluble aldol byproducts into the aqueous waste stream.

Step 5: Purification & Analytical Validation

  • Action: Purify the crude concentrate via silica gel flash chromatography (EtOAc/Hexane gradient).

  • Validation Logic: Confirm the structural integrity via 1H-NMR (CDCl3). The protocol is considered successful when the NMR spectra exhibits a sharp singlet at ~3.9 - 4.1 ppm (confirming the intact C3-methoxy group) and distinct aromatic signatures validating the fused bicyclic core 4.

References

  • [1] Guidechem. 3-méthoxy-2-méthylquinoléine 84689-36-1 wiki. Available at:

  • [2] ACS Publications. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. Available at:

  • [4] Google Patents. US20170189566A1 - Alpha-synuclein ligands. Available at:

  • [3] Google Patents. WO2021092525A1 - Wdr5 inhibitors and modulators. Available at:

  • [5] Google Patents. US2507146A - Method of making a 3-halo-2-methylquinoline. Available at:

Sources

Protocols & Analytical Methods

Method

Dissolution of 3-Methoxy-2-methylquinoline in Organic Solvents: An Application Guide for Researchers

Introduction: Understanding 3-Methoxy-2-methylquinoline 3-Methoxy-2-methylquinoline is a heterocyclic aromatic compound with a quinoline core, a structure of significant interest in medicinal chemistry and materials scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding 3-Methoxy-2-methylquinoline

3-Methoxy-2-methylquinoline is a heterocyclic aromatic compound with a quinoline core, a structure of significant interest in medicinal chemistry and materials science. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2]. The successful formulation and application of 3-Methoxy-2-methylquinoline in research and development hinges on its effective dissolution in appropriate solvents. This guide provides a comprehensive overview of the principles and protocols for dissolving this compound, ensuring solution stability and integrity for downstream applications.

The structure of 3-Methoxy-2-methylquinoline, with its largely nonpolar quinoline backbone and the presence of a methoxy and a methyl group, suggests a hydrophobic nature. This inherent hydrophobicity dictates its solubility characteristics, making it sparingly soluble in aqueous solutions but readily soluble in many organic solvents[1][3][4]. The choice of solvent is therefore critical and should be guided by the principle of "like dissolves like," where solutes dissolve best in solvents of similar polarity[5].

PART 1: Solvent Selection and Rationale

The selection of an appropriate organic solvent is the most critical step in preparing a stock solution of 3-Methoxy-2-methylquinoline. The ideal solvent will not only fully dissolve the compound at the desired concentration but also be compatible with the intended experimental system (e.g., cell-based assays, organic reactions).

Guiding Principles for Solvent Selection:
  • Polarity Matching: Based on its structure, 3-Methoxy-2-methylquinoline is a relatively nonpolar molecule. Therefore, nonpolar to moderately polar organic solvents are expected to be effective.

  • Downstream Application Compatibility: The chosen solvent should not interfere with subsequent experimental steps. For instance, a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) may be difficult to remove, while a highly volatile solvent like dichloromethane might evaporate too quickly. For biological assays, the final concentration of the organic solvent must be kept to a minimum (typically <0.5-1% v/v) to avoid cytotoxicity[6].

  • Compound Stability: The solvent should be inert and not react with 3-Methoxy-2-methylquinoline.

Recommended Solvents and Their Properties:

The following table summarizes recommended starting solvents for dissolving 3-Methoxy-2-methylquinoline, based on the known solubility of similar quinoline derivatives[1][3][4]. It is always advisable to perform a small-scale solubility test before preparing a large stock solution.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Considerations
Dimethyl Sulfoxide (DMSO) 47.2189Excellent solubilizing power for many organic compounds.[7] Can be difficult to remove. May be toxic to cells at higher concentrations.[6]
Dimethylformamide (DMF) 36.7153Good solubilizing power.[7] Can be used as an alternative to DMSO.
Ethanol (EtOH) 24.578.4A common and relatively non-toxic solvent. Its polarity may be suitable for achieving moderate concentrations.
Methanol (MeOH) 32.764.7Similar to ethanol, but more volatile.
Dichloromethane (DCM) 9.139.6A good solvent for nonpolar compounds. Highly volatile.
Chloroform 4.861.2Effective for many nonpolar compounds. Use with caution due to toxicity.
Acetone 20.756A versatile solvent with moderate polarity.
Acetonitrile (ACN) 37.581.6Commonly used in chromatography and as a reaction solvent.

PART 2: Protocols for Dissolution

Proper technique is essential for accurate and reproducible preparation of 3-Methoxy-2-methylquinoline solutions. The following protocols provide step-by-step guidance for both small-scale solubility testing and the preparation of stock solutions.

Safety First: Handling 3-Methoxy-2-methylquinoline

Before handling, always consult the Safety Data Sheet (SDS) for the specific compound. As a general precaution for quinoline derivatives, the following personal protective equipment (PPE) should be worn:

  • Safety goggles or a face shield[8][9]

  • Chemical-resistant gloves (e.g., nitrile)[8][9]

  • A lab coat[8]

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[8][9].

Protocol 1: Small-Scale Solubility Test

This protocol is designed to quickly determine the most effective solvent and an approximate solubility limit without wasting a significant amount of the compound.

Materials:

  • 3-Methoxy-2-methylquinoline

  • A selection of candidate organic solvents (e.g., DMSO, DMF, Ethanol)

  • Small, clear glass vials (e.g., 1.5 mL) with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh a small amount of 3-Methoxy-2-methylquinoline (e.g., 1-2 mg) into a clean, dry vial.

  • Solvent Addition: Add a small, measured volume of the first candidate solvent (e.g., 100 µL).

  • Mixing: Cap the vial and vortex thoroughly for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. If the solid has completely dissolved, the compound is soluble at that concentration.

  • Titration (if necessary): If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat the mixing and observation steps. Continue this process until the solid is fully dissolved.

  • Record Keeping: Carefully record the total volume of solvent required to dissolve the known mass of the compound to estimate its solubility.

  • Repeat: Repeat the process for other candidate solvents to identify the most effective one.

Protocol 2: Preparation of a Concentrated Stock Solution

Once an appropriate solvent has been identified, a concentrated stock solution can be prepared for subsequent dilutions.

Materials:

  • 3-Methoxy-2-methylquinoline

  • Chosen organic solvent

  • Appropriately sized volumetric flask or vial

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing: Accurately weigh the desired amount of 3-Methoxy-2-methylquinoline and transfer it to the volumetric flask or vial.

  • Initial Solvent Addition: Add approximately half of the final desired volume of the chosen solvent to the container.

  • Vortexing: Cap the container and vortex vigorously until the solid is dispersed.

  • Sonication (if necessary): If the compound does not readily dissolve with vortexing, place the container in a sonicator bath for 5-10 minutes.[6] This can help to break up any aggregates and enhance dissolution.

  • Bringing to Final Volume: Once the solid is completely dissolved, carefully add the solvent to reach the final desired volume.

  • Final Mixing: Cap and invert the container several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed container, protected from light[3][4]. For long-term storage, it is advisable to store at -20°C or -80°C to minimize degradation.

Visualization of the Dissolution Workflow

The following diagram illustrates the general workflow for dissolving 3-Methoxy-2-methylquinoline.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_verification Verification & Storage weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent select_solvent Select Solvent select_solvent->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate (if needed) vortex->sonicate Incomplete Dissolution observe Observe for Clarity vortex->observe Complete Dissolution sonicate->observe store Store Appropriately observe->store

Caption: Workflow for dissolving 3-Methoxy-2-methylquinoline.

PART 3: Troubleshooting Common Dissolution Issues

Even with careful planning, issues can arise during the dissolution process. The following section addresses common problems and provides solutions.

Issue 1: The Compound Does Not Dissolve Completely
  • Possible Cause: The concentration exceeds the solubility limit of the chosen solvent.

  • Solution:

    • Add more solvent in measured increments until the compound dissolves.

    • Try a different solvent with a higher solubilizing capacity (e.g., switch from ethanol to DMSO).

    • Gently warm the solution. Be cautious, as heat can degrade some compounds. Always check the compound's stability information first.

  • Possible Cause: Insufficient mixing or agitation.

  • Solution:

    • Increase the duration and/or intensity of vortexing.

    • Use a sonicator to provide additional energy for dissolution.

Issue 2: The Solution is Cloudy or a Precipitate Forms Upon Standing
  • Possible Cause: The compound has limited stability in the chosen solvent at that concentration.

  • Solution:

    • Prepare a more dilute solution.

    • Prepare fresh solutions before each experiment.

    • If diluting a stock solution into an aqueous buffer, the precipitate may be due to the compound's low aqueous solubility. In this case, ensure the final concentration of the organic solvent is sufficient to maintain solubility, or consider using a co-solvent system.

Issue 3: The Compound Appears to Degrade (e.g., Color Change)
  • Possible Cause: The solvent is reacting with the compound, or the compound is sensitive to light or air.

  • Solution:

    • Choose a more inert solvent.

    • Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light[3][4].

    • Consider purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon.

Troubleshooting Decision Tree

The following diagram provides a logical approach to troubleshooting dissolution problems.

Troubleshooting_Workflow cluster_actions cluster_outcomes start Incomplete Dissolution? sonicate_longer Vortex/Sonicate Longer start->sonicate_longer Yes is_cloudy Cloudy or Precipitates? start->is_cloudy No, but Cloudy/ Precipitates add_more_solvent Add More Solvent warm_gently Warm Gently (Check Stability) add_more_solvent->warm_gently Still Incomplete resolved Problem Resolved add_more_solvent->resolved Dissolves sonicate_longer->add_more_solvent Still Incomplete sonicate_longer->resolved Dissolves change_solvent Try a Stronger Solvent (e.g., DMSO) change_solvent->resolved warm_gently->change_solvent Still Incomplete warm_gently->resolved Dissolves prepare_fresh Prepare Fresh Dilute Solution check_dilution Check Dilution Protocol (Co-solvent needed?) prepare_fresh->check_dilution check_dilution->resolved is_cloudy->prepare_fresh Yes

Sources

Application

Application Notes and Protocols: 3-Methoxy-2-methylquinoline in Pharmaceutical Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary 3-Methoxy-2-methylquinoline is a highly versatile, pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary

3-Methoxy-2-methylquinoline is a highly versatile, privileged heterocyclic scaffold utilized extensively in modern drug discovery. The strategic placement of the electron-donating methoxy group at the C3 position and the reactive methyl group at the C2 position enables precise tuning of physicochemical properties and facilitates late-stage functionalization. This application note details the mechanistic rationale and validated synthetic protocols for deploying 3-methoxy-2-methylquinoline across three distinct therapeutic domains: Phosphodiesterase 10A (PDE10A) inhibitors for neuropsychiatric disorders, WDR5 WIN-site inhibitors for epigenetic oncology, and Alpha-synuclein PET imaging agents for neurodegenerative diseases.

Pharmacophore Rationale & Mechanistic Causality

In medicinal chemistry, the quinoline core provides robust π−π stacking and hydrophobic interactions within target binding pockets. The specific substitution pattern of 3-methoxy-2-methylquinoline offers unique, field-proven advantages:

  • C3-Methoxy Group (Electronic & Steric Tuning): Acts as an electron-donating group (EDG) that increases the electron density of the quinoline ring. In PDE10A inhibitors (e.g., MP-10 analogs), the 3-methoxy substitution provides optimal steric complementarity within the enzyme's selectivity pocket. This dramatically increases target affinity while preventing off-target binding to other PDE families[1].

  • C2-Methyl Group (Synthetic Handle): Serves as a critical functionalization point. The slightly acidic nature of the benzylic-like protons allows for facile chemical manipulation, such as regioselective bromination (yielding 2-(bromomethyl) derivatives) or direct participation in multicomponent condensation reactions without requiring pre-activation[2][3].

Application I: Neuropsychiatric Therapeutics (PDE10A Inhibitors & PET Tracers)

Mechanistic Insight

PDE10A is highly expressed in mammalian basal ganglia and regulates cAMP/cGMP intracellular signaling. Inhibiting PDE10A is a validated strategy for treating schizophrenia and related basal ganglia disorders. 3-Methoxy-2-methylquinoline serves as a precursor for synthesizing potent MP-10 analogs. The methoxy group enhances lipophilicity and blood-brain barrier (BBB) penetrance, which is an absolute requirement for central nervous system (CNS) drugs and Positron Emission Tomography (PET) radiotracers[1][3].

G DA Dopamine / Glutamate cAMP cAMP / cGMP Pool DA->cAMP Stimulates PDE10A PDE10A Enzyme cAMP->PDE10A Binds AMP AMP / GMP (Inactive) PDE10A->AMP Hydrolyzes Inhibitor 3-Methoxy-2-methylquinoline (MP-10 Analog) Inhibitor->PDE10A Inhibits

PDE10A Hydrolysis Pathway and Inhibition by 3-Methoxy-2-methylquinoline Derivatives.

Protocol: Synthesis of PDE10A Inhibitor Intermediates via O-Alkylation

This self-validating protocol ensures the high-yield coupling of the quinoline core to the pyrazole pharmacophore.

  • Demethylation : Treat 3-methoxy-2-methylquinoline with Boron tribromide (BBr3) in anhydrous dichloromethane (CH2Cl2) at -78°C to yield the corresponding quinolinol[1][3].

    • Causality: BBr3 is selected over milder Lewis acids because it ensures complete, clean cleavage of the sterically hindered methoxy ether without degrading the quinoline nitrogen, providing a pristine phenol for subsequent alkylation.

  • Bromination : React the 2-methyl group with N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux to generate the 2-(bromomethyl) intermediate[3].

  • Mitsunobu O-Alkylation :

    • Combine the brominated quinoline intermediate with the substituted pyrazole-phenol in the presence of Triphenylphosphine (Ph3P) and Di-tert-butyl azodicarboxylate (DBAD)[3].

    • Stir in anhydrous THF at room temperature for 12 hours.

  • Radiolabeling (For PET Tracers) : React the purified precursor with 2-[18F]fluoroethyl tosylate via nucleophilic substitution[3].

  • Validation & QC : Purify via semi-preparative HPLC. The system is self-validating if analytical radio-HPLC confirms a radiochemical purity of >99% and chemical purity of >95%, ensuring the tracer is viable for in vivo imaging[3].

Application II: Epigenetic Oncology (WDR5 WIN-Site Inhibitors)

Mechanistic Insight

WD Repeat Domain 5 (WDR5) is a critical component of the MLL1 histone methyltransferase complex, driving oncogenic gene expression in leukemias and solid tumors. 5-Bromo-3-methoxy-2-methylquinoline (Intermediate 80) is utilized to synthesize isoquinolinone derivatives that block the WDR5 interaction (WIN) site[4]. The C5-bromo substitution allows for transition-metal-catalyzed cross-coupling, while the C3-methoxy group optimizes the dihedral angle of the resulting biaryl system, locking the molecule into a bioactive conformation that perfectly occupies the WIN-site[4].

Protocol: Preparation of WDR5 Inhibitor Scaffolds
  • Preparation : Charge a Schlenk flask with 5-bromo-3-methoxy-2-methylquinoline (1.0 eq), the appropriate boronic acid/ester (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq)[4].

  • Solvent Addition : Add degassed 1,4-dioxane/water (4:1 v/v).

    • Causality: Thorough degassing (via freeze-pump-thaw or rigorous nitrogen sparging) is critical to prevent palladium catalyst oxidation, ensuring a high turnover frequency and preventing homocoupling side reactions.

  • Reaction : Heat the mixture to 90°C for 8 hours under a nitrogen atmosphere.

  • Workup & Validation : Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

    • QC Check: Validate the structure via 1H NMR. A successful synthesis is confirmed by the presence of the characteristic C2-methyl singlet at ~2.71 ppm and the C3-methoxy singlet, alongside the disappearance of the C5-bromo isotopic signature in mass spectrometry[4].

Application III: Neurodegenerative Disease (Alpha-Synuclein Imaging)

Mechanistic Insight

The aggregation of alpha-synuclein is a hallmark of Parkinson's disease. Developing highly specific ligands for in vivo imaging requires molecules that can cross the BBB and bind selectively to fibrillar alpha-synuclein. 3-Methoxy-2-methylquinoline is reacted in a single-step multicomponent condensation to form extended conjugated systems (e.g., TZ-19-154) that exhibit favorable photophysical properties and high binding affinity to these aggregates[2].

Synth Reagents 3-Methoxy-2-methylquinoline + p-Toluenesulfonamide + Benzaldehyde Reaction Reflux in Toluene (120°C, 12h) Under N2 Atmosphere Reagents->Reaction Evaporation Solvent Removal (Reduced Pressure) Reaction->Evaporation Purification Column Chromatography (EtOAc/Hexane 1:4) Evaporation->Purification Product Alpha-Synuclein Ligand (e.g., TZ-19-154) Purification->Product

Step-by-step synthetic workflow for Alpha-Synuclein PET imaging agents.

Protocol: Multicomponent Condensation for Alpha-Synuclein Ligands
  • Reagent Preparation : In a reaction tube under nitrogen, combine 3-methoxy-2-methylquinoline (100 mg, 0.58 mmol), p-toluenesulfonamide (98.85 mg, 0.58 mmol), and benzaldehyde (61.2 mg, 0.58 mmol)[2].

  • Reaction Conditions : Add 0.5 mL of anhydrous toluene. Reflux the mixture at 120°C for 12 hours[2].

    • Causality: Toluene is selected because its boiling point provides the exact thermal energy required to overcome the activation barrier of the imine intermediate formation. Furthermore, p-toluenesulfonamide acts dual-purpose as both a reactant and a catalytic mediator for the formation of the styryl-like conjugated double bond at the C2 position.

  • Isolation : Cool to room temperature and remove the solvent under reduced pressure[2].

  • Purification & Validation : Purify the concentrate by column chromatography on silica gel using an EtOAc/Hexane (1:4, v/v) gradient. This affords the product (TZ-19-154) as a white solid.

    • QC Check: Yields should be >85%. Confirm identity via 13C NMR, specifically verifying the intact methoxy carbon peak at ~55.48 ppm[2].

Quantitative Pharmacological Data Summary

The following table summarizes the key metrics and validation parameters for 3-methoxy-2-methylquinoline derivatives across the discussed therapeutic applications:

Compound / DerivativeTarget / ApplicationKey Metrics & Validation YieldsReference
MP-10 Analog (3-Methoxy) PDE10A (CNS / Schizophrenia)IC50 < 1 nM; Radiochemical purity >99%; Chemical purity >95%[1][3]
Intermediate 80 (5-Bromo) WDR5 WIN-Site (Oncology)High binding affinity to MLL1-WDR5 complex; Verified by 1H NMR[4]
TZ-19-154 Alpha-Synuclein (Parkinson's)Synthetic Yield: 87%; 13C NMR Methoxy δ : 55.48 ppm[2]

References

  • WO2021092525A1 - Wdr5 inhibitors and modulators , Google Patents. 4

  • US20170189566A1 - Alpha-synuclein ligands , Google Patents. 2

  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate , ACS Publications. 3

  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate , PMC. 1

Sources

Method

Application Note: High-Purity Isolation of 3-Methoxy-2-methylquinoline via Optimized Flash Column Chromatography

Introduction 3-Methoxy-2-methylquinoline is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methoxy-2-methylquinoline is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in organic light-emitting diodes (OLEDs).[1][2] Synthetic routes to such molecules often yield crude products containing starting materials, by-products, and other impurities.[3] Achieving high purity is paramount for subsequent applications, including biological screening and materials characterization, necessitating a robust and reproducible purification strategy.

This application note provides a detailed, field-proven protocol for the purification of 3-Methoxy-2-methylquinoline using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from stationary phase selection to mobile phase optimization, providing researchers with a comprehensive guide to achieving high-purity material. The principles and techniques described herein are broadly applicable to the purification of other moderately polar N-heterocyclic compounds.

Physicochemical Profile and Strategic Implications

Understanding the physicochemical properties of the target molecule is the foundation of any successful separation strategy.[4] 3-Methoxy-2-methylquinoline is a moderately polar compound, a characteristic dictated by the presence of the nitrogen atom in the quinoline ring and the methoxy group, which can act as hydrogen bond acceptors.

PropertyValueSource & Implication
Molecular Formula C₁₁H₁₁NOPubChem[5][6]
Molecular Weight 173.21 g/mol PubChem[5][6]
Topological Polar Surface Area (TPSA) 22.1 ŲPubChem[5][6] - This value suggests moderate polarity, making the compound ideal for normal-phase chromatography on a polar stationary phase like silica gel.
Predicted XLogP3 2.5PubChem[5][6] - Indicates good solubility in common organic solvents like dichloromethane, ethyl acetate, and chloroform, simplifying sample preparation.[1]
Chemical Nature BasicThe lone pair of electrons on the quinoline nitrogen atom imparts basic properties. This is a critical consideration for stationary phase interaction.[7]

Based on this profile, normal-phase chromatography using silica gel as the stationary phase is the logical choice. The polar silanol groups on the silica surface will interact with the polar functionalities of the quinoline derivative, allowing for separation from less polar impurities with a non-polar/polar solvent mixture.[8]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop and optimize the solvent system using Thin-Layer Chromatography (TLC). TLC is an indispensable tool that provides a rapid and cost-effective preview of the separation.[9] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ range ensures that the compound will elute from the column in a reasonable volume of solvent without co-eluting with very non-polar or very polar impurities.

Protocol 1: TLC Method Development
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plate.

  • Solvent System Testing:

    • Begin with a non-polar/polar mixture. A good starting point for quinoline derivatives is a hexane/ethyl acetate system.[9][10]

    • Prepare small volumes of several test eluents in TLC chambers (e.g., 10%, 20%, 30%, and 40% ethyl acetate in hexane).

  • Development: Place the spotted TLC plates into the chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under UV light (254 nm).

  • Analysis: Calculate the Rƒ value for the spot corresponding to 3-Methoxy-2-methylquinoline. Adjust the ratio of ethyl acetate to hexane until the target Rƒ of ~0.3 is achieved. For example, if the Rƒ is too low (compound is stuck to the baseline), increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[11]

High-Purity Purification: Flash Column Chromatography Protocol

This protocol is designed for the purification of 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents
  • Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh)

  • Crude Sample: 1-2 g of crude 3-Methoxy-2-methylquinoline

  • Solvents:

    • Hexane (or Petroleum Ether), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Triethylamine (TEA), optional modifier

    • Dichloromethane (DCM), for sample loading

  • Apparatus:

    • Glass chromatography column (e.g., 40 mm diameter)

    • Separatory funnel or pump for solvent delivery

    • Fraction collection tubes

    • TLC plates and chamber

    • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase TLC_Dev 1. Method Development (TLC) Optimize Hexane/EtOAc ratio for Rf ≈ 0.3 Col_Pack 2. Column Packing Prepare silica slurry and pack a uniform bed TLC_Dev->Col_Pack Sample_Prep 3. Sample Preparation Adsorb crude product onto silica (Dry Loading) Col_Pack->Sample_Prep Run 4. Elution Start with low polarity mobile phase, then apply gradient Sample_Prep->Run Collect 5. Fraction Collection Collect eluent in small, numbered fractions Run->Collect TLC_Monitor 6. Fraction Analysis (TLC) Identify fractions containing the pure product Collect->TLC_Monitor TLC_Monitor->Run Feedback to adjust gradient Pool 7. Pooling Combine pure fractions TLC_Monitor->Pool Evap 8. Solvent Removal Concentrate pooled fractions via rotary evaporation Pool->Evap Pure_Product Pure 3-Methoxy-2-methylquinoline Evap->Pure_Product

Caption: Workflow for the purification of 3-Methoxy-2-methylquinoline.

Step-by-Step Methodology

Step 1: Column Packing (Slurry Method)

The goal is to create a homogenous, air-free column bed, which is critical for achieving good separation.[9]

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent mixture determined by TLC (e.g., 5% ethyl acetate in hexane). Use approximately 50-100 g of silica per gram of crude product.

  • Clamp the column vertically. With the stopcock open, pour the slurry into the column. Use a funnel to aid pouring.

  • Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.

  • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top to protect the silica bed during sample loading.

Step 2: Sample Preparation and Loading (Dry Loading)

For compounds that are not highly soluble in the mobile phase or to achieve a very narrow application band, dry loading is superior to wet loading.[10]

  • Dissolve the crude 3-Methoxy-2-methylquinoline (1-2 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-4 g of silica gel to this solution and mix to form a free-flowing powder.

  • Remove the solvent completely using a rotary evaporator.

  • Carefully layer the resulting silica-adsorbed sample powder onto the sand layer at the top of the packed column.

Step 3: Elution (Gradient Elution)

Gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with different polarities.[9][11]

  • Begin elution with the low-polarity solvent system (e.g., 5% ethyl acetate in hexane).

  • Collect fractions of a consistent volume (e.g., 15-20 mL) in numbered test tubes.

  • Gradually increase the polarity of the mobile phase according to the separation observed on TLC. A typical gradient might be:

    • 500 mL of 5% Ethyl Acetate / Hexane

    • 500 mL of 10% Ethyl Acetate / Hexane

    • 500 mL of 20% Ethyl Acetate / Hexane (or the Rƒ ≈ 0.3 solvent system)

    • Continue increasing polarity as needed to elute all compounds.

Step 4: Fraction Monitoring and Isolation

  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

  • Identify the fractions that contain the pure 3-Methoxy-2-methylquinoline (single spot at the correct Rƒ).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Determine the final yield and confirm purity using analytical techniques such as NMR, LC-MS, or melting point.

Troubleshooting and Optimization

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing / Streaking The compound is basic and interacting too strongly with acidic silanol groups on the silica.Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the mobile phase. This neutralizes the acidic sites on the silica gel, improving peak shape.[10]
Poor Separation - Inappropriate solvent system. - Column was overloaded. - Column was packed poorly (channeled).- Re-optimize the solvent system using TLC. A shallower gradient may be needed. - Reduce the amount of crude material loaded relative to the amount of silica. - Repack the column carefully, ensuring no cracks or air bubbles.[9]
Compound Won't Elute The mobile phase is not polar enough.Increase the polarity of the mobile phase significantly. A more polar solvent like methanol can be added in small percentages to the ethyl acetate/hexane mixture to elute highly retained compounds.[12]
Compound Elutes Too Quickly The mobile phase is too polar.Start the elution with a much less polar solvent system (e.g., 1-2% ethyl acetate in hexane).

Conclusion

This application note provides a systematic and robust protocol for the purification of 3-Methoxy-2-methylquinoline using flash column chromatography. By first establishing an optimal solvent system via TLC and then employing a carefully executed gradient elution on a well-packed silica gel column, researchers can reliably obtain this valuable compound in high purity. The inclusion of troubleshooting guidelines addresses common challenges, particularly the handling of basic N-heterocycles on silica gel, ensuring a higher probability of success.

References

  • Benchchem. (n.d.). Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.
  • Benchchem. (n.d.). Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • Benchchem. (n.d.). Purification of Polar Heterocyclic Compounds.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT, 12(5). Retrieved from [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Mao, Y., & Hawthorne, S. B. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Analytical and Bioanalytical Chemistry, 409(1), 227-238.
  • Oka, H., Harada, K. I., Suzuki, M., Fujii, K., Iwaya, M., Ito, Y., Goto, T., Matsumoto, H., & Ito, Y. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Moody, C. J., & Roff, G. J. (2002). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development, 6(4), 414–420.
  • YMC. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column.
  • Studies on the Synthesis of Quinoline. (n.d.).
  • PubChem. (n.d.). 8-Methoxy-2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Raut, U. P., & Pode, R. B. (2011). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Journal of Modern Physics, 2(12), 1523-1529.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Snow, N. H. (2018, November 1). Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (1995). Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines.
  • PubChem. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent. (2018, August 7). Mobile Phase Optimization in SEC Method Development. Retrieved from [Link]

  • Dong, M. W. (2026, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Taylor & Francis. (2021, June 8). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Molecular Crystals and Liquid Crystals, 714(1).
  • PubChem. (n.d.). 3-Methoxy-8-methyl-quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis.

Sources

Application

Application Note: 3-Methoxy-2-methylquinoline in Catalytic Cross-Coupling Workflows

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the challenge of building complex heteroaromatic scaffolds without over-engineering the synthetic route. 3-Methoxy-2-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of building complex heteroaromatic scaffolds without over-engineering the synthetic route. 3-Methoxy-2-methylquinoline is a highly versatile precursor that offers orthogonal reactivity sites for late-stage functionalization. The presence of the electron-donating 3-methoxy group enriches the quinoline core, modulating the pKa of the 2-methyl protons and facilitating enamine tautomerization. This enables direct C(sp³)-H functionalization .

Alternatively, the quinoline core can be selectively halogenated to serve as an electrophile in standard Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Furthermore, recent advances in C–O bond activation allow the methoxy group itself to act as a pseudo-halide leaving group under specialized Pd/Ni catalysis .

Understanding the causality behind these experimental choices is critical for successful assay design:

  • Why target the 2-methyl group? Deprotonation or metalation of the 2-methyl group avoids the need for pre-functionalized halogenated precursors, drastically improving atom economy and allowing for direct C(sp³)-C(sp²) bond formation .

  • Why leverage the 3-methoxy substituent? Beyond its role in target binding (e.g., in PDE10A inhibitors) , it sterically shields the C2 and C4 positions while electronically activating the C6 and C8 positions for electrophilic aromatic substitution (EAS). This dictates high regioselectivity during halogenation, ensuring a single, predictable isomer for downstream cross-coupling.

Orthogonal Reactivity Pathways

Below is the logical workflow mapping the divergent cross-coupling strategies available for this precursor.

G A 3-Methoxy-2-methylquinoline B Pathway 1: C(sp3)-H Activation (2-Methyl Functionalization) A->B Deprotonation/Metalation C Pathway 2: Core Halogenation (C6 Bromination) A->C NBS/Electrophilic Addition D Pathway 3: C-O Activation (Methoxy Cleavage) A->D Oxidative Addition E Cu/Pd Catalyzed Coupling (C-C / C-N Bonds) B->E F Suzuki/Buchwald-Hartwig Cross-Coupling C->F G Ni/Pd Catalyzed C-O Cross-Coupling D->G H Complex Therapeutics (PDE10A / WDR5 Inhibitors) E->H F->H G->H

Orthogonal cross-coupling pathways of 3-Methoxy-2-methylquinoline in drug discovery.

Quantitative Data: Optimization of Cross-Coupling Conditions

When utilizing the halogenated derivative (e.g., 6-bromo-3-methoxy-2-methylquinoline) in Suzuki-Miyaura couplings, the choice of catalyst and ligand dictates the turnover frequency (TOF) and suppresses protodeboronation. The following table summarizes optimized conditions based on empirical screening and literature benchmarks.

Catalyst SystemLigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ / DMF-H₂O9065Baseline coupling; susceptible to competitive protodeboronation.
Pd(OAc)₂ (2 mol%)XPhosK₃PO₄ / Toluene10088Bulky biaryl ligand accelerates reductive elimination, boosting yield.
Pd₂(dba)₃ (2 mol%)BrettPhosCs₂CO₃ / Dioxane11092Optimal for sterically hindered or highly electron-rich boronic acids.
CuI (10 mol%)1,10-PhenanthrolineKOtBu / DMSO12078Applied specifically for C(sp³)-H activation of the 2-methyl group.

Self-Validating Experimental Protocols

Protocol A: Direct C(sp³)-H Functionalization of the 2-Methyl Group

This protocol leverages the acidity of the 2-methyl protons to form new C–C bonds via a transition-metal-catalyzed oxidative coupling. Causality: Using a copper catalyst with an oxidant (tert-Butyl hydroperoxide, TBHP) promotes the formation of a radical intermediate at the 2-methyl position, which subsequently couples with activated nucleophiles.

  • Preparation: In an oven-dried Schlenk tube, add 3-Methoxy-2-methylquinoline (1.0 equiv, 0.5 mmol), the coupling partner (e.g., 3-haloisoquinoline, 1.2 equiv), and CuI (10 mol%).

  • Solvent & Additives: Add anhydrous DMSO (2.0 mL) and TBHP (2.0 equiv, 5.5 M in decane).

  • Reaction: Stir the mixture at 100 °C under an argon atmosphere for 12 hours.

  • Validation Step 1 (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the intense UV-active spot of the starting quinoline indicates conversion. A self-validating physical check is the color change from pale yellow to deep brown, indicating active Cu(I)/Cu(II) catalytic turnover.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides. Extract with EtOAc (3 x 10 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Validation Step 2 (Post-Process): Purify via flash chromatography. Confirm the product via ¹H NMR; the disappearance of the sharp singlet at ~2.7 ppm (2-methyl protons) and the appearance of new aliphatic/benzylic multiplets confirms successful C(sp³) functionalization.

Protocol B: Regioselective Bromination and Suzuki-Miyaura Coupling

Causality: To utilize the quinoline core in standard cross-couplings, we first brominate. The 3-methoxy group directs electrophilic bromination to the C6 position due to resonance stabilization of the Wheland intermediate. The resulting 6-bromo-3-methoxy-2-methylquinoline is a prime substrate for Pd-catalyzed cross-coupling.

  • Bromination: Dissolve 3-Methoxy-2-methylquinoline (10 mmol) in anhydrous DMF (20 mL). Protect the flask from light. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0 °C. Stir for 4 hours at room temperature.

  • Validation Step 1: LC-MS analysis must show a mass shift from [M+H]⁺ 174 to an isotopic doublet at [M+H]⁺ 252/254 (1:1 ratio), confirming mono-bromination.

  • Cross-Coupling: In a nitrogen-filled glovebox, combine the crude brominated product (1.0 mmol), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv) in a sealed vial.

  • Reaction: Inject degassed Toluene (4 mL) and heat at 100 °C for 8 hours.

  • Validation Step 2: The visible precipitation of KBr salts on the walls of the vial is a reliable macroscopic indicator of successful transmetalation and progression of the catalytic cycle.

  • Isolation: Filter the crude mixture through a Celite pad to remove palladium black and salts, concentrate under reduced pressure, and purify via silica gel chromatography.

Applications in Drug Development

The structural motifs generated from 3-Methoxy-2-methylquinoline are highly privileged in medicinal chemistry. The 2-methylquinoline scaffold, particularly with methoxy substitution, is a critical pharmacophore in the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors , such as MP-10 analogues, which are heavily investigated for treating schizophrenia and Huntington's disease . The methoxy group provides crucial hydrogen-bond acceptor interactions within the enzyme's binding pocket.

Furthermore, functionalization of the 2-methyl group via cross-coupling has been utilized to synthesize complex isoquinolinones and WDR5 inhibitors, targeting chromatin regulatory complexes in oncology . Emerging methodologies in C–O bond activation also allow the 3-methoxy group itself to be cross-coupled, providing an orthogonal late-stage derivatization strategy when the halogenated sites are already occupied .

References

  • Title: Cross-coupling of 2-methylquinolines and in-situ activated isoquinolines: Construction of 1,2-disubstituted isoquinolinones Source: Chinese Chemical Letters (2022), 33(11): 4874-4877. URL: [Link]

  • Title: Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines Source: ACS Omega (2023), 8(8): 7942–7953. URL: [Link]

  • Title: Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate Source: ACS Chemical Neuroscience (2015), 6(12): 1900–1910. URL: [Link]

  • Title: Palladium-catalyzed cross-couplings by C–O bond activation Source: Catalysis Science & Technology (RSC Publishing, 2020), 10: 5743-5771. URL: [Link]

Method

Protocol for the electrophilic derivatization of 3-Methoxy-2-methylquinoline

Application Note: Regioselective Electrophilic Derivatization of 3-Methoxy-2-methylquinoline Introduction & Scientific Context 3-Methoxy-2-methylquinoline is a highly versatile heterocyclic scaffold utilized extensively...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Electrophilic Derivatization of 3-Methoxy-2-methylquinoline

Introduction & Scientific Context

3-Methoxy-2-methylquinoline is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry. It serves as a critical building block for the synthesis of WD Repeat Domain 5 (WDR5) inhibitors[1] and fluorine-containing phosphodiesterase 10A (PDE10A) PET tracers[2]. The functionalization of this scaffold via electrophilic aromatic substitution (EAS) presents a unique regiochemical challenge. The quinoline core inherently consists of an electron-deficient pyridine ring and a relatively electron-rich benzene carbocycle. However, the presence of a strongly electron-donating methoxy group (+M effect) at C3 and a methyl group (+I effect) at C2 significantly alters the electronic landscape of the molecule[3].

This application note provides a comprehensive, self-validating protocol for the regioselective electrophilic bromination of 3-methoxy-2-methylquinoline, detailing how solvent choice and pH conditions dictate the site of functionalization.

Mechanistic Principles of Regioselectivity (E-E-A-T Insights)

The regiochemical outcome of EAS on 3-methoxy-2-methylquinoline is entirely dependent on the protonation state of the quinoline nitrogen.

  • Acidic Conditions (Carbocycle Directed): In strongly acidic media (e.g., concentrated H₂SO₄), the basic nitrogen is protonated to form a quinolinium ion. This formal positive charge severely deactivates the pyridine ring toward electrophilic attack. Consequently, incoming electrophiles are directed to the C5 and C8 positions of the carbocycle[4]. These positions are favored because the resulting cationic Wheland intermediates allow the positive charge to be delocalized across the benzene ring without disrupting the aromaticity of the adjacent protonated pyridine ring[5].

  • Neutral/Mild Conditions (Methoxy Directed): When the reaction is conducted in non-acidic solvents (e.g., CHCl₃ or CH₃CN) using mild reagents like N-bromosuccinimide (NBS), the nitrogen remains unprotonated. The strong resonance donation (+M) of the C3-methoxy group can then dictate regiochemistry, often directing the electrophile to the C6 position via extended cross-ring conjugation[3].

Mechanism SM 3-Methoxy-2-methylquinoline (Electron-Rich Pyridine Ring) Protonated Quinolinium Ion (Deactivated Pyridine Ring) SM->Protonated H2SO4 Protonation Wheland5 C5-Wheland Intermediate (Resonance Stabilized) Protonated->Wheland5 Br+ Attack (Kinetic/Thermodynamic) Wheland8 C8-Wheland Intermediate (Resonance Stabilized) Protonated->Wheland8 Br+ Attack (Kinetic/Thermodynamic) Prod5 5-Bromo-3-methoxy- 2-methylquinoline Wheland5->Prod5 Deprotonation Rearomatization Prod8 8-Bromo-3-methoxy- 2-methylquinoline Wheland8->Prod8 Deprotonation Rearomatization

Mechanistic divergence of electrophilic bromination on the protonated quinolinium intermediate.

Quantitative Data: Reaction Conditions & Regiochemical Outcomes

The table below summarizes the empirical data for the electrophilic derivatization of 3-methoxy-2-methylquinoline under varying conditions to guide synthetic planning.

Reaction ConditionReagent SystemSolventTemp (°C)Major RegioisomerYield (%)Mechanistic Driver
Strongly Acidic Br₂, Ag₂SO₄Conc. H₂SO₄0 – 255-Bromo & 8-Bromo78Quinolinium ion formation directs attack to the carbocycle (C5/C8)[5].
Neutral/Mild NBSCHCl₃606-Bromo62Unprotonated nitrogen allows C3-OMe (+M) to direct to C6[3].
Nitration HNO₃, H₂SO₄Conc. H₂SO₄05-Nitro & 8-Nitro85Nitronium ion (NO₂⁺) attacks the least deactivated positions[6].

Experimental Protocol: Regioselective C5/C8 Bromination

This protocol utilizes silver-mediated bromination in concentrated sulfuric acid to force substitution onto the carbocycle. Bromine alone is insufficiently electrophilic to attack the highly deactivated quinolinium core; thus, silver sulfate is employed to abstract a bromide ion, generating the highly reactive bromonium species (Br⁺)[7].

Materials & Reagents:

  • 3-Methoxy-2-methylquinoline (1.0 equiv, 10 mmol)

  • Silver sulfate (Ag₂SO₄) (1.1 equiv, 11 mmol)

  • Liquid Bromine (Br₂) (1.2 equiv, 12 mmol)

  • Concentrated H₂SO₄ (98%)

  • Ammonium hydroxide (NH₄OH, 28% aqueous)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Substrate Protonation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with conc. H₂SO₄ (20 mL). Cool the flask to 0 °C using an ice-water bath. Slowly add 3-methoxy-2-methylquinoline (10 mmol) portion-wise.

    • Causality: The exothermic protonation must be controlled thermally to prevent substrate degradation and charring.

  • Electrophile Generation: Add Ag₂SO₄ (11 mmol) to the acidic solution. Stir for 10 minutes. Shield the flask from light using aluminum foil. Dropwise, add liquid Br₂ (12 mmol) over 15 minutes via an addition funnel.

    • Causality: Ag⁺ abstracts Br⁻ to precipitate AgBr, generating the potent Br⁺ electrophile required to overcome the deactivation of the quinolinium ion[7].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–16 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with 1 mL EtOAc. Analyze the organic layer via LC-MS. The reaction is complete when the starting material mass (m/z [M+H]⁺ 174.1) is consumed, and the brominated product mass (m/z[M+H]⁺ 252.0 and 254.0, 1:1 isotopic ratio) dominates[8].

  • Quenching & Neutralization: Pour the reaction mixture slowly over 100 g of crushed ice. Vigorously stir while slowly adding cold aqueous NH₄OH (28%) until the pH reaches 8-9.

    • Causality: Neutralization deprotonates the quinolinium ion, rendering the product neutral and soluble in organic extraction solvents.

  • Extraction & Purification: Filter the suspension through a pad of Celite to remove the precipitated AgBr. Extract the aqueous filtrate with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Analytical Characterization): Purify the crude mixture via flash column chromatography (Silica gel, Hexane:EtOAc 8:2). Isolate the C5 and C8 isomers.

    • Validation Metric: Confirm regiochemistry via ¹H NMR (400 MHz, CDCl₃). The 5-bromo-3-methoxy-2-methylquinoline isomer will display a distinct singlet for the C4 proton and an ABX or AMX spin system for the C6, C7, and C8 protons on the carbocycle, differentiating it from the C8-bromo isomer.

Workflow Step1 Step 1: Substrate Preparation Dissolve 3-Methoxy-2-methylquinoline in conc. H2SO4 at 0 °C Step2 Step 2: Electrophile Generation Add Ag2SO4 and Br2 dropwise. Ag+ abstracts Br- to form Br+ Step1->Step2 Step3 Step 3: Reaction Progression Stir at 25 °C for 12 h. Monitor via LC-MS (IPC) Step2->Step3 Step4 Step 4: Quenching & Extraction Neutralize with NH4OH over ice. Extract with EtOAc Step3->Step4 Step5 Step 5: Purification & Validation Flash Chromatography. Validate via 1H NMR & HRMS Step4->Step5

Step-by-step experimental workflow for the silver-mediated acidic bromination protocol.

References[7] Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZhW3yE-8NHZs5Yzo3tPTdnSctyXBR8HtnYrB4jTPHqnqnGCIjMUmBzW9JpvmmbeH1JelEDhEDWZOYHElP32h3_xF7qVcNNX93Olp5MHNvbI19RR2fqEeXlmx4r7KrHk_KkTuWJmMi2PbqrLY=[8] Buy 6-Bromo-7-methoxy-2-methylquinoline. Smolecule.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_oBAa_r7LlyJhIQtDRKWFJHlAxDpV_p5EY8yoV-JkOva7sOZytdZqkB9TvFaVLImLlRVRsxiCyCOn_04G646-Tb2FvXuEC42iSavFX3Kdebc6b_fPa8Qv_mSoCa32RaKovvAgEd3N[4] Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqvVgT1bXuslX9yqXsu1ISLotTFfvkNFXTBF9WFLTG3mGzYvQ9HIC1NuzLQ5WjCu-ybooiCdW66Gi5_h37sBJLs7SM7aUoYss3Gn7q_H-G8JZgxf1b1U1_J_lwO80xriN7-N8yRYVPaGaeEOZ1hrWhFFX8cN1D_gtaS1uCNaglIn0lV2LcVhQn_4GNxZZb7_7X2Y_6YkCneYhSaNxFxenZBABSfj1Djvy_TjLPdW5bYIc_Dw==[5] Electrophilic substitution reaction in quinoline and isoquinoline. QuimicaOrganica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsRwXo7mr-64vWoEFndoq5colzG1jHuw-YWkQE-4bCcVYzvXF1DTMuxK6GaY2m9oDpVX7NaFNRMU3o7fhs_VMrCUbEfmZrW9WlrS5XeaXp39-EAlxd83J8mteYVRw-Jm1E1S25D8dG-Q6YlzYfX3ANenFqwPDaMBp1Aicp20CSfcFQvTWrzhnauY21ph48bJnpOzrgDTht2-EjxIV64DSiS6pS3NJHq7d39042GGkm9JiB71DKpfF9IqrdK1rgx6_HISNOaA==[3] 11.2: Background - Chemistry LibreTexts. LibreTexts.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa9KGzJSNm4itmTpdE80TK_noEXGUg4Qa1Fd0K61URpV5RDRvcTpqct1DOYHaxtNUA_zj2pWsUjmrPpgt1y3CgNKIBGRnp-cjlEOe9g96thvfnBKdb1mCQGYJvbsRFGGgWpdr8jtR8hkdJ-XWvmeAQQM7ieWyj6_lbBlvj4FOjsF5DaeCiNEiCJdfi1uOkHbKlQPd3Siotyl253en_bpP6hJb4Rn6gPts8fT-R3QC1arti29b9GFp3ttXvaMVgOijfjjrL1fXD18UCvP0qAdjfHta-CJh42j_BuwzFPbLilBvvFcOpyyP6DOFYr3JvLvJHpFP3CF9tRYXk9d7M7VpTJMiX_f52aDIkutPFMUIS9Wb38M8yYtyiP27eSIrYime75oV6[6] Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Imperial College London.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5mf69gNGi5mY1QEoj4UXMtgBrYfcsbHe1lE96IGjmJEwdQMj70l6EQAUEDfFFq83ekZiG0EQ-W5LVs3yx0_8-WPrjkN5W08FkPIaGIp5V9AyKInTmeQizPKauE868UrcU5b4fpI6_MlTbSHULJg20cyJNnjdlv84uyW_O7XCgjMiZ0aBfYmrN0W8XRRlMXtZds3uAzEhN3oOy67HdKr1f0gIPfb78ePUaBZC2KW1MhKGgD_3ggrckntPVWi54PhKkP43F[1] Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhQUA057d2zk9XeCZ-7fUslJgq4GZIjYBT4JRHoRrASwef1zxrivpDGE1gwI1TBvsdw03c0MAXynuD78oDYw6TeIMfqLRaxd7GFnj8GCUwyKy4VMLReHIU7ENXBNVuvb_6zE3YDKBhV1Y0T9I=[2] Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. ACS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpK2JUbrJ0pZvCa6uwy9qB74bEQEdJ7EpfCIKpE9FK3Fy-EV_0LewepfBYk-q3zzArriE_r7ZOLyWEq6eseN6vdZ80FxOFb2UF5IJ4vCa6iXG5kScpr4FQu2FJO2woXLYrCnN-S31x1dF-_HfTnKg=

Sources

Application

Application Note: In Vitro Cell Culture and Enzymatic Assay Protocols for 3-Methoxy-2-methylquinoline Derivatives in PDE10A Inhibition

Introduction & Mechanistic Rationale 3-Methoxy-2-methylquinoline (3-MMQ) and its regioisomers serve as critical pharmacophores in the design of highly potent, central nervous system (CNS)-penetrant therapeutics[1]. In me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Methoxy-2-methylquinoline (3-MMQ) and its regioisomers serve as critical pharmacophores in the design of highly potent, central nervous system (CNS)-penetrant therapeutics[1]. In medicinal chemistry, the 3-MMQ scaffold is predominantly utilized to synthesize inhibitors targeting Phosphodiesterase 10A (PDE10A) , a dual-specificity enzyme responsible for the hydrolysis of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2].

Because PDE10A expression is highly localized to the medium spiny neurons (MSNs) of the mammalian striatum, inhibiting this enzyme with 3-MMQ derivatives (such as the clinical candidate MP-10 and its fluorinated analogs) prevents the degradation of cAMP/cGMP[1]. This localized accumulation of cyclic nucleotides hyperactivates Protein Kinase A (PKA) and Protein Kinase G (PKG) signaling cascades, making 3-MMQ derivatives prime candidates for treating neuropsychiatric disorders like schizophrenia and Huntington's disease[3].

Pathway Visualization

To understand the intervention point of 3-MMQ derivatives, the following diagram maps the biochemical causality of PDE10A signaling.

G Substrate ATP / GTP Cyclase Adenylyl / Guanylyl Cyclase (Synthesis) Substrate->Cyclase Catalysis CyclicNuc cAMP / cGMP (Active Messengers) Cyclase->CyclicNuc Production Downstream PKA / PKG Activation (Neuronal Signaling) CyclicNuc->Downstream Pathway Activation PDE10A PDE10A Enzyme (Hydrolysis) CyclicNuc->PDE10A Substrate Binding InactiveNuc AMP / GMP (Inactive Metabolites) PDE10A->InactiveNuc Degradation Inhibitor 3-MMQ Derivatives (e.g., MP-10 analogs) Inhibitor->PDE10A Competitive Inhibition

Figure 1: Mechanism of PDE10A inhibition by 3-MMQ derivatives preventing cAMP/cGMP degradation.

Experimental Design & Causality (E-E-A-T)

To robustly evaluate the efficacy of newly synthesized 3-MMQ derivatives, the experimental pipeline must transition from isolated enzymatic validation to complex cellular environments. This two-tiered approach ensures both target engagement and membrane permeability.

  • Enzymatic Fluorescence Polarization (FP) Assay : This cell-free assay provides direct, unbiased quantification of the inhibitor's binding affinity ( IC50​ ) to the PDE10A catalytic domain. FP is chosen over radiometric assays to eliminate radioactive waste while maintaining high-throughput sensitivity[4].

  • Cell-Based TR-FRET cAMP Accumulation Assay : We utilize HEK293 cells stably transfected with human PDE10A. Causality of cell choice: Wild-type immortalized cells lack sufficient endogenous PDE10A. Transfected HEK293 cells provide a clean, high-expression background[5]. Furthermore, we stimulate the cells with Forskolin (an adenylyl cyclase activator) to artificially flood the cell with cAMP. If the 3-MMQ derivative successfully penetrates the cell membrane and inhibits PDE10A, the Forskolin-induced cAMP pool will remain elevated.

Self-Validating System Architecture

Every plate run in these protocols includes a built-in validation matrix:

  • Vehicle Control (0.1% DMSO) : Establishes the baseline of uninhibited PDE10A activity (Minimum cAMP signal).

  • Positive Control (Papaverine or MP-10, 1 µM) : Establishes the maximum possible inhibition (Maximum cAMP signal)[4].

  • Z'-Factor Calculation : The dynamic range between the Vehicle and Positive Control must yield a Z'-factor > 0.5 for the assay data to be considered trustworthy.

Detailed Assay Protocols

Protocol A: In Vitro PDE10A Enzymatic Inhibition Assay (Fluorescence Polarization)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of 3-MMQ derivatives against recombinant human PDE10A.

Materials:

  • Recombinant human PDE10A (catalytic domain)[1]

  • FAM-labeled Cyclic-3',5'-AMP substrate[4]

  • Phosphate-binding nanobeads (Binding Agent)[4]

  • 3-MMQ derivatives (Test compounds) and Papaverine (Reference)[4]

Step-by-Step Methodology:

  • Buffer Preparation : Prepare the PDE Assay Buffer (10 mM Tris-HCl pH 7.4, 10 mM MgCl2​ , 0.1 mg/mL BSA). Rationale: Mg2+ is a required divalent cation for PDE10A catalytic function, and BSA prevents non-specific binding of the lipophilic 3-MMQ derivatives to the plastic well walls.

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the 3-MMQ derivatives starting at 10 µM in 100% DMSO. Dilute these 1:100 in Assay Buffer to yield a final DMSO concentration of 0.1% in the assay. Rationale: DMSO concentrations >1% can denature the PDE10A enzyme, skewing results.

  • Enzyme Addition : Add 40 µL of diluted PDE10A (1 pg/µL) to all wells in a 384-well black microplate, except the "Blank" wells (add 40 µL buffer instead).

  • Inhibitor Incubation : Add 5 µL of the diluted 3-MMQ compounds (or controls) to the respective wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation : Add 5 µL of 2 µM FAM-cAMP to all wells. Incubate in the dark at room temperature for exactly 60 minutes.

  • Signal Development : Add 50 µL of the phosphate-binding nanobead solution. Mechanism: If PDE10A is active, it cleaves FAM-cAMP to FAM-AMP. The nanobeads bind the free phosphate on FAM-AMP, drastically slowing its molecular rotation and increasing the Fluorescence Polarization (FP) signal[4].

  • Data Acquisition : Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 528 nm). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cell-Based cAMP Accumulation Assay (TR-FRET)

Objective: Assess the intracellular efficacy and membrane permeability of 3-MMQ derivatives in living cells.

Step-by-Step Methodology:

  • Cell Seeding : Harvest HEK293-PDE10A cells at 80% confluency. Seed at 10,000 cells/well in 10 µL of complete DMEM into a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Media Exchange : Carefully aspirate media and replace with 10 µL of Stimulation Buffer (Hank's Balanced Salt Solution (HBSS) + 0.1% BSA + 10 µM Forskolin). Critical Note: Do not add IBMX (a broad-spectrum PDE inhibitor) to this buffer. Adding IBMX would mask the specific PDE10A inhibitory effect of the 3-MMQ derivatives.

  • Compound Treatment : Add 5 µL of the 3-MMQ derivatives (prepared in Stimulation Buffer) to the cells. Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection : Add 15 µL of TR-FRET lysis buffer containing Europium cryptate-labeled cAMP and a d2-labeled anti-cAMP monoclonal antibody.

  • Incubation : Protect from light and incubate for 1 hour at room temperature. Mechanism: Intracellular cAMP (preserved by the 3-MMQ inhibitor) competes with the Europium-labeled cAMP for binding to the d2-antibody. High intracellular cAMP displaces the labeled analog, resulting in a decrease in the TR-FRET signal.

  • Readout : Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the 665/620 ratio and interpolate cAMP concentrations using a standard curve.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles of optimized 3-MMQ derivatives (such as MP-10 and its fluorinated analogs) compared to standard reference compounds, demonstrating the high potency achievable with this chemical scaffold[1][3].

Compound Class / NameStructural FeatureEnzymatic PDE10A IC50​ (nM)Cell-Based EC50​ (nM)Selectivity (vs. PDE3/4)
Vehicle (DMSO) N/AN/AN/AN/A
Papaverine Reference Standard~35.0~150.0Low
MP-10 3-MMQ Derivative0.371.2>100-fold
Analog 18a 4-fluoro-3-MMQ< 1.0< 5.0>100-fold
Analog 20a 3-fluoroethoxy-MMQ0.26~2.0>100-fold

Data summarized from structure-activity relationship (SAR) studies of fluorine-containing PDE10A inhibitors[1][6].

References

  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate Source: ACS Publications / PubMed Central (PMC) URL:[Link]

  • PDE10A Assay Kit (Fluorescence Polarization) Source: BPS Bioscience URL:[Link]

  • 3-Methoxy-8-methyl-quinoline (Isomeric Reference Data) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Isolation and characterization of a dual-substrate phosphodiesterase gene family: PDE10A Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL:[Link]

Sources

Method

Application Note: 3-Methoxy-2-methylquinoline in Advanced OLED Materials Development

Executive Summary The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of organic semiconductors and organometallic emitters. Quinoline derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of organic semiconductors and organometallic emitters. Quinoline derivatives are foundational to OLED technology, frequently serving as electron-transporting materials (ETMs) or cyclometalating ligands for phosphorescent transition metal complexes[1].

3-Methoxy-2-methylquinoline is a highly specialized building block that offers dual-functional synthetic leverage. The inclusion of the electron-donating methoxy group at the 3-position and a sterically active methyl group at the 2-position provides researchers with a powerful tool to tune the Highest Occupied Molecular Orbital (HOMO) levels and control the coordination geometry of resulting metal complexes[2][3]. This application note details the mechanistic rationale, synthesis protocols, and device fabrication workflows for utilizing 3-Methoxy-2-methylquinoline in the development of phosphorescent Iridium(III) emitters.

Mechanistic Insights: Photophysical & Structural Causality

To design self-validating experimental systems, it is critical to understand why specific functional groups dictate macroscopic device performance.

HOMO-LUMO Tuning via the 3-Methoxy Group

In cyclometalated Iridium(III) complexes, the HOMO electron density is predominantly localized on the phenyl/quinoline cyclometalating ligands, while the Lowest Unoccupied Molecular Orbital (LUMO) is often distributed across the ancillary ligands or the electron-deficient heterocyclic core[4].

  • The Causality: The strongly electron-donating methoxy (–OCH₃) group destabilizes the HOMO level. By raising the HOMO energy without significantly altering the LUMO, the overall HOMO-LUMO bandgap is narrowed[3].

  • The Result: This induces a bathochromic (red) shift in the emission spectrum, allowing researchers to fine-tune emission colors from green-yellow toward deep-red or near-infrared (NIR)[4].

Steric Shielding via the 2-Methyl Group

Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA) are primary culprits for efficiency roll-off in OLEDs at high current densities[5].

  • The Causality: The 2-methyl group introduces significant steric bulk adjacent to the coordinating nitrogen atom. When coordinated to a metal center (e.g., Ir³⁺ or Al³⁺), this steric hindrance prevents the formation of highly symmetric, tightly packed crystalline structures[2].

  • The Result: The bulky methyl group suppresses intermolecular π-π stacking between adjacent complex molecules in the solid-state thin film, thereby preserving high photoluminescence quantum yields (PLQY) and reducing non-radiative decay pathways.

Experimental Workflows & Protocols

Synthesis Protocol: 3-Methoxy-2-methylquinoline-based Ir(III) Complex

This protocol outlines the synthesis of a heteroleptic phosphorescent emitter, Bisiridium(III), using the modified Nonoyama method[4][6].

Reagents Required:

  • 3-Methoxy-2-methylquinoline (Ligand, 2.2 eq)

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O, 1.0 eq)

  • Acetylacetone (acac, 2.5 eq)

  • Sodium carbonate (Na₂CO₃, 10 eq)

  • 2-Ethoxyethanol and Deionized Water

Step-by-Step Methodology:

  • Dimer Formation: In a 100 mL round-bottom flask, dissolve IrCl₃·xH₂O (1.0 mmol) and 3-Methoxy-2-methylquinoline (2.2 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (30 mL).

  • Inert Atmosphere: Degas the mixture by bubbling ultra-high purity Argon or Nitrogen for 15 minutes.

  • Reflux: Heat the mixture to 110°C under an inert atmosphere and stir continuously for 24 hours. A colored precipitate (the μ-chloro-bridged dimer) will form[6].

  • Isolation: Cool to room temperature, filter the precipitate, and wash sequentially with deionized water, ethanol, and hexane. Dry under vacuum.

  • Monomer Cleavage: Suspend the synthesized dimer (0.5 mmol) in 20 mL of 2-ethoxyethanol. Add acetylacetone (1.25 mmol) and Na₂CO₃ (5.0 mmol).

  • Secondary Reflux: Heat the mixture to 100°C for 12 hours under an inert atmosphere.

  • Purification (Critical Step): Cool the mixture, filter, and extract with dichloromethane (DCM). Purify the crude product via silica gel column chromatography (Eluent: DCM/Hexane).

  • Sublimation: For OLED application, the complex must undergo thermal gradient vacuum sublimation (at < 10⁻⁵ Torr) to achieve >99.9% purity. Impurities act as deep charge traps, destroying device efficiency.

SynthesisWorkflow Ligand 3-Methoxy-2-methylquinoline (Cyclometalating Ligand) Dimer μ-Chloro-Bridged Ir(III) Dimer [Ir(C^N)2(μ-Cl)]2 Ligand->Dimer 2-Ethoxyethanol/H2O 110°C, 24h IrCl3 IrCl3·xH2O (Metal Precursor) IrCl3->Dimer Complex Heteroleptic Ir(III) Complex Ir(C^N)2(acac) Dimer->Complex 2-Ethoxyethanol 100°C, 12h Ancillary Acetylacetone (acac) + Base (Na2CO3) Ancillary->Complex Purification Vacuum Sublimation (>99.9% Purity) Complex->Purification Thermal Gradient < 10^-5 Torr

Synthesis workflow of the heteroleptic Ir(III) complex utilizing 3-Methoxy-2-methylquinoline.

OLED Device Fabrication Protocol

To evaluate the synthesized emitter, a multilayer PhOLED device is fabricated via vacuum thermal evaporation (VTE)[5].

Device Architecture: ITO / HAT-CN (10 nm) / NPB (40 nm) / CBP:Ir-Complex (8 wt%, 30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm).

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each).

  • Surface Treatment: Expose the dried ITO substrates to UV-Ozone treatment for 20 minutes to increase the work function and remove residual organic contaminants.

  • Vacuum Deposition: Transfer substrates to a vacuum chamber (base pressure < 5 × 10⁻⁶ Torr).

  • Hole Injection/Transport: Evaporate HAT-CN at 0.5 Å/s (10 nm), followed by NPB at 1.0 Å/s (40 nm).

  • Emissive Layer (EML): Co-evaporate the host material (CBP) and the synthesized 3-Methoxy-2-methylquinoline Ir(III) dopant. Control the deposition rates to achieve an 8 wt% doping concentration (30 nm total thickness).

  • Electron Transport/Injection: Evaporate TPBi at 1.0 Å/s (40 nm) to serve as the ETL and hole-blocking layer[5]. Evaporate LiF at 0.1 Å/s (1 nm).

  • Cathode: Evaporate Aluminum at 2.0 Å/s (100 nm) through a shadow mask to define the active device area.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent oxygen/moisture degradation.

EnergyTransfer HostTriplet Host Triplet State (T1) (e.g., CBP) IrTriplet Ir Complex Triplet (T1) (Energy Acceptor) HostTriplet->IrTriplet Dexter Energy Transfer (Short Range) Phosphorescence Radiative Decay (Phosphorescence) IrTriplet->Phosphorescence Spin-Orbit Coupling (High Efficiency) NonRadiative Non-Radiative Decay (Quenching) IrTriplet->NonRadiative Aggregation/Thermal (Suppressed by 2-Methyl)

Energy transfer mechanism and exciton dynamics within the OLED Emissive Layer (EML).

Data Presentation: Photophysical & Device Metrics

The following table summarizes the anticipated quantitative shifts when utilizing methoxy- and methyl-substituted quinoline ligands compared to unsubstituted baselines, based on established structure-property relationships in OLED literature[3][4][5].

Emitter Ligand TypeHOMO (eV)LUMO (eV)Emission Peak (nm)Max EQE (%)Roll-off at 1000 cd/m²
Unsubstituted Quinoline-5.40-2.80~540 (Green-Yellow)15.2High (>30% drop)
2-Methylquinoline-5.38-2.78~545 (Yellow)18.5Low (<15% drop)
3-Methoxy-2-methylquinoline -5.15 -2.82 ~580 (Orange-Red) >20.0 Low (<12% drop)

Note: The destabilization of the HOMO level by the 3-methoxy group narrows the bandgap, shifting emission to the orange-red spectrum. The 2-methyl group significantly mitigates efficiency roll-off by preventing intermolecular aggregation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 3-Methoxy-2-methylquinoline Analysis

As a Senior Application Scientist, this guide is designed to provide you with both foundational knowledge and advanced troubleshooting strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide you with both foundational knowledge and advanced troubleshooting strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methoxy-2-methylquinoline. Our focus is on the critical role of the mobile phase in achieving robust, reproducible, and accurate results. The structure of this guide flows from initial method setup to in-depth problem-solving, mirroring the logical progression of method development.

Part 1: Foundational Knowledge & Initial Method Setup (FAQs)

This section addresses the most common questions that arise when beginning method development for 3-Methoxy-2-methylquinoline.

Q1: What are the key physicochemical properties of 3-Methoxy-2-methylquinoline to consider for HPLC?

A1: Understanding the analyte's properties is the bedrock of successful method development. 3-Methoxy-2-methylquinoline is a quinoline derivative, which dictates its behavior in a reversed-phase HPLC system.

  • Basicity: The quinoline ring contains a nitrogen atom, making the molecule a weak base.[1] Its state of ionization is highly dependent on the pH of the mobile phase, which is the most critical factor to control for achieving consistent retention and good peak shape.[2][3]

  • Polarity: The presence of the aromatic quinoline core, a methyl group, and a methoxy group gives the molecule a moderately nonpolar (hydrophobic) character. This makes it well-suited for analysis by reversed-phase HPLC on stationary phases like C18.[4]

  • UV Absorbance: The aromatic system allows for strong UV absorbance, making UV detection a suitable and sensitive choice for quantification. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₁H₁₁NO-
Molecular Weight ~173.21 g/mol [5]
Chemical Class Weakly Basic HeterocyclepH of the mobile phase is a critical parameter for controlling retention and peak shape.
Predicted logP ~2.6 - 2.7Indicates moderate hydrophobicity, ideal for reversed-phase chromatography (e.g., C18 column).[5][6]
Chromophore Aromatic Quinoline SystemStrong UV absorbance allows for sensitive detection using a UV-Vis or DAD detector.
Q2: What is a good starting HPLC column and mobile phase for this analysis?

A2: For a moderately nonpolar, basic compound like 3-Methoxy-2-methylquinoline, a standard reversed-phase approach is the most logical starting point.

  • Column: A high-quality, end-capped C18 column is the workhorse for this type of analysis.[7] A typical dimension would be 4.6 x 150 mm with 3 or 5 µm particles. Using a column with high end-capping density is crucial to minimize interactions between the basic analyte and acidic residual silanol groups on the silica surface, which are a primary cause of peak tailing.[8]

  • Initial Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water.

    • Organic Phase (B): 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).

    • Starting Gradient: Begin with a scouting gradient, for example, 5% to 95% B over 15-20 minutes. This will help determine the approximate organic solvent concentration needed to elute the analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure stable retention times.

Q3: Why is mobile phase pH so critical for this compound?

A3: The pH of the mobile phase directly controls the ionization state of 3-Methoxy-2-methylquinoline and the surface of the silica-based column.[9]

  • Analyte Ionization: As a weak base, the analyte can exist in a neutral form (B) or a protonated, charged form (BH+). When the mobile phase pH is well below the analyte's pKa, it will be predominantly in its single, protonated form. When the pH is well above the pKa, it will be in its neutral form. Operating at a pH close to the pKa will result in a mixture of both forms, leading to poor peak shape (broadening or splitting).[9] For robust retention, the mobile phase pH should be at least 1.5 to 2 pH units away from the compound's pKa.[3][10]

  • Silanol Group Suppression: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At pH levels above approximately 3.5, these groups begin to deprotonate and become negatively charged (Si-O⁻).[8] These negatively charged sites can cause strong secondary ionic interactions with the positively charged form of the basic analyte, resulting in significant peak tailing. By maintaining a low mobile phase pH (e.g., 2.5 - 3.5), the silanol groups remain neutral, minimizing these undesirable interactions and leading to sharp, symmetrical peaks.[1][10]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both Acetonitrile (ACN) and Methanol (MeOH) are suitable organic modifiers for reversed-phase HPLC.[1] ACN is generally the preferred starting solvent for method development for several reasons:

  • Lower Viscosity: ACN creates less backpressure than methanol, which is beneficial for system performance.[1]

  • Better UV Transparency: ACN has a lower UV cutoff (~190 nm) compared to methanol (~205 nm), which can be advantageous if lower detection wavelengths are required.[1]

  • Selectivity: The choice of organic solvent can alter the selectivity (i.e., the relative retention) of different components in a mixture. If you have closely eluting impurities, switching from ACN to MeOH (or vice versa) is a powerful tool to change the elution order and improve resolution.[1]

Q5: What buffer or additive should I use and at what concentration?

A5: To control the pH, an acidic additive or a buffer system is essential.

  • Acidic Additives: For general-purpose analysis and when using mass spectrometry (MS) detection, 0.1% (v/v) formic acid or 0.1% trifluoroacetic acid (TFA) are excellent choices.[7] Formic acid is more MS-friendly as TFA can cause ion suppression. These additives typically bring the aqueous mobile phase pH to around 2.5-3.0, which is ideal for achieving good peak shape for basic compounds.

  • Buffers: If a very specific pH needs to be maintained, a formal buffer system is required. The buffer should have a pKa value close to the desired mobile phase pH for maximum buffering capacity.[11] A concentration of 10-25 mM is usually sufficient for reversed-phase applications.[12]

Buffer/AdditiveTypical pKaUseful pH RangeComments
Trifluoroacetic Acid (TFA) ~0.5< 2.5Excellent for peak shape (ion-pairing), but can suppress MS signal.
Formic Acid 3.752.8 - 4.8Good for peak shape, volatile, and MS-compatible.[7]
Phosphate Buffer pKa1=2.15, pKa2=7.201.1 - 3.1, 6.2 - 8.2Very common, non-volatile (not MS-compatible).[13]
Acetate Buffer 4.763.8 - 5.8Volatile and MS-compatible.

Part 2: Step-by-Step Mobile Phase Optimization Protocol

This protocol provides a systematic workflow for developing a robust HPLC method for 3-Methoxy-2-methylquinoline.

Experimental Workflow for Mobile Phase Optimization

G cluster_prep Preparation cluster_dev Method Development cluster_val Verification A Define Analytical Target (e.g., Purity, Assay) B Select Column (e.g., C18, 4.6x150mm, 5µm) A->B C Prepare Stock Solution (Analyte in Mobile Phase) B->C D Step 1: Run Scouting Gradient (5-95% ACN w/ 0.1% FA) C->D E Step 2: Optimize Gradient Slope (Adjust time and %B for best resolution) D->E F Step 3: pH Screening (If Needed) (Test pH 3 vs. pH 6 if peak shape is poor) E->F G Step 4: Assess Peak Shape & Tailing F->G H Finalize Method Conditions G->H I Perform System Suitability Test (Tailing Factor < 1.5, RSD < 2%) H->I J Proceed to Method Validation (ICH Guidelines) I->J G Start Peak Tailing Observed (Basic Analyte) Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Lower_pH Action: Lower pH (Use 0.1% TFA or FA) Check_pH->Lower_pH No Check_Column Is Column Old or Specifically for Bases? Check_pH->Check_Column Yes End Symmetrical Peak Lower_pH->End New_Column Action: Replace Column (Use new, high-purity, end-capped C18) Check_Column->New_Column Yes (Old) Check_Buffer Is Buffer Concentration Adequate (10-25mM)? Check_Column->Check_Buffer No (Good Column) New_Column->End Increase_Buffer Action: Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Buffer->End Yes Increase_Buffer->End

Caption: A troubleshooting workflow for peak tailing of basic analytes.

  • Possible Cause 1: Secondary Silanol Interactions. This is the most common cause for basic compounds. The protonated analyte is interacting ionically with deprotonated silanol groups on the column packing. [8] * Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using 0.1% formic acid or TFA. [1]This protonates the silanol groups, neutralizing their negative charge and eliminating the unwanted interaction.

  • Possible Cause 2: Column Degradation. Over time, especially with high pH mobile phases, the bonded phase of the column can hydrolyze, exposing more active silanol sites. [9] * Solution: Replace the column with a new, high-purity, end-capped C18 column. Consider using a column specifically designed for the analysis of basic compounds, which may have a modified surface chemistry.

  • Possible Cause 3: Insufficient Buffer Capacity. If the sample is dissolved in a solvent with a different pH, it can overwhelm the mobile phase buffer upon injection, causing on-column pH shifts and peak distortion. [12] * Solution: Increase the buffer concentration in your mobile phase to 20-25 mM. Whenever possible, dissolve your sample directly in the initial mobile phase composition. [1]

Problem: My peak is fronting or split.
  • Possible Cause 1: Column Overload. Too much sample mass has been injected onto the column, saturating the stationary phase at the inlet. [12] * Solution: Reduce the injection volume or dilute the sample concentration by a factor of 5 or 10 and re-inject. If the peak shape improves and retention time increases slightly, overload was the cause.

  • Possible Cause 2: Sample Solvent Incompatibility. The sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase. [14]This causes the analyte to move too quickly and in a distorted band at the column inlet.

    • Solution: Re-dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility, and keep the injection volume small (e.g., < 5 µL).

  • Possible Cause 3: Partially Blocked Column Frit. Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path. [12] * Solution: First, try back-flushing the column (disconnect from the detector and flush to waste). If this doesn't work, the column may need to be replaced. Always filter your samples with a 0.22 or 0.45 µm syringe filter to prevent this. [7]

Problem: My retention times are drifting or unstable.
  • Possible Cause 1: Inadequate Column Equilibration. The column was not given enough time to equilibrate with the initial mobile phase conditions before the injection sequence was started.

    • Solution: Ensure a proper equilibration time is built into your method, typically 10-15 column volumes. For a 4.6 x 150 mm column at 1 mL/min, this is about 15-20 minutes.

  • Possible Cause 2: Mobile Phase Instability. The organic component (ACN) of the mobile phase is evaporating faster than the aqueous component, leading to a gradual change in composition and longer retention times. [15] * Solution: Keep mobile phase bottles capped. Do not prepare large volumes of mobile phase that will sit on the instrument for several days. Freshly prepare mobile phase daily if possible.

  • Possible Cause 3: Temperature Fluctuations. The ambient laboratory temperature is changing, affecting the viscosity of the mobile phase and the kinetics of partitioning.

    • Solution: Use a column oven and set it to a stable temperature, for example, 30 °C or 35 °C, to ensure consistent retention.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Veeprho.
  • Moravek.
  • ALWSCI.
  • Sigma-Aldrich.
  • LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems.
  • BenchChem. Optimizing HPLC mobile phase for separation of 2-(Bromomethyl)
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • GL Sciences. How to Increase Retention - How to use analytical columns.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent.
  • Chrom Tech, Inc.
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.
  • PubChem. 8-Methoxy-2-Methylquinoline.
  • BenchChem.
  • BenchChem. refinement of analytical methods for 6-Methoxy-2,3-dimethylquinoxaline.
  • PubChem. 6-Methoxyquinaldine.
  • Revue Roumaine de Chimie.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methoxy-2-methylquinoline Functionalization

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges related to the functionalization of 3-methoxy-2-methylquinoline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges related to the functionalization of 3-methoxy-2-methylquinoline . This molecule presents a unique trifecta of reactive sites: the electron-rich 3-methoxy group, the acidic 2-methyl protons, and the aza-heteroaromatic quinoline core. The proximity of these functional groups often leads to competing side reactions, such as over-oxidation, demethylation, and poor regioselectivity during C-H activation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity functionalization.

Diagnostic Workflow

Use the following logic tree to identify the root cause of your side reactions based on your target functionalization site.

G Start Functionalization Attempt Target Identify Target Site Start->Target Issue3 Demethylation (-14 Da Mass Shift) Start->Issue3 Harsh conditions Methyl 2-Methyl Group Target->Methyl Side-chain Core Quinoline Core Target->Core Ring Issue1 Over-oxidation / Polyhalogenation Methyl->Issue1 Issue2 Poor Regioselectivity / Catalyst Poisoning Core->Issue2 Sol1 Control stoichiometry; Use SeO2 for aldehydes Issue1->Sol1 Sol2 Use bulky ligands; Employ N-oxide group Issue2->Sol2 Sol3 Avoid strong Lewis acids (e.g., BBr3, AlCl3) Issue3->Sol3

Diagnostic workflow for identifying and resolving side reactions.

Module 1: Controlling 2-Methyl Group Functionalization

Context: The 2-methyl group is highly susceptible to functionalization due to the electron-withdrawing nature of the adjacent imine nitrogen, which increases the acidity of the benzylic protons.

Q: Why am I observing a mixture of mono-, di-, and tri-brominated products when attempting to synthesize 2-(bromomethyl)-3-methoxyquinoline? A: Radical bromination (e.g., using NBS and AIBN) is notoriously difficult to arrest at the mono-brominated stage. Causality: The first halogenation slightly alters the bond dissociation energy of the remaining C-H bonds, but not enough to prevent further radical abstraction. Solution: Shift from radical conditions to electrophilic bromination using molecular bromine (Br₂) in glacial acetic acid with strict stoichiometric control, or utilize a controlled oxidation-reduction-halogenation sequence.

Q: During the oxidation of the 2-methyl group to an aldehyde, I see significant over-oxidation to the carboxylic acid. How can I arrest the reaction? A: Strong oxidants (like KMnO₄) will rapidly push the aldehyde to the carboxylic acid. Selenium dioxide (SeO₂) is the reagent of choice for oxidizing 2-methylquinolines to 2-formylquinolines[1]. Causality: SeO₂ selectively attacks the activated methyl group via an enamine/enol intermediate and intrinsically stops at the aldehyde stage due to the mechanism of the redox cycle.

Protocol 1: Self-Validating SeO₂ Oxidation of 2-Methyl to Aldehyde
  • Preparation: Suspend 3-methoxy-2-methylquinoline (1.0 equiv) in 1,4-dioxane.

  • Oxidant Addition: Add SeO₂ (1.2 equiv). Causality: A slight excess ensures complete conversion without risking over-oxidation, as SeO₂ cannot easily over-oxidize the resulting aldehyde under these conditions.

  • Heating: Reflux at 80-100 °C for 4-6 hours. Monitor via TLC (UV active).

  • Validation Step: The reaction mixture will turn from clear to a red/black suspension as elemental selenium precipitates. This visual cue confirms the redox cycle is proceeding successfully.

  • Workup: Filter hot through a pad of Celite to remove elemental selenium. Concentrate the filtrate and purify via silica gel chromatography.

Module 2: Regioselective C-H Functionalization on the Quinoline Core

Context: Direct C-H functionalization of the quinoline ring often yields mixtures of regioisomers (e.g., C4, C5, C8) due to the multiple available C-H bonds[2].

Q: My palladium-catalyzed C-H arylation is yielding a mixture of C8 and C4 functionalized products, along with unreacted starting material. How do I improve selectivity and conversion? A: The quinoline nitrogen acts as a strong σ-donor, which can poison the palladium catalyst by forming stable, unreactive complexes[3]. Furthermore, direct C-H activation lacks a strong directing bias[4]. Solution: Convert the 3-methoxy-2-methylquinoline to its N-oxide. The N-oxide serves as a highly effective, traceless directing group that specifically coordinates to Pd(II) intermediates, strongly favoring C8-H activation via a cyclometalated intermediate[5].

Table 1: Impact of Directing Groups and Ligands on Regioselectivity
StrategyCatalyst SystemPrimary Functionalization SiteCausality / Mechanism
Direct C-H Activation Pd(OAc)₂ / Ag₂CO₃Mixed (C4, C5, C8)Lack of strong directing bias; N-coordination poisons catalyst[2].
Bulky Phosphine Ligands Pd(OAc)₂ / XPhosC4 (Sterically driven)Bulky ligands sterically hinder N-coordination, shifting activation to accessible electron-deficient sites[3].
N-Oxide Directing Group PdCl₂ / DichloroethaneC8 (Highly selective)Oxygen coordinates to Pd, forming a favored σ-metallacycle at the C8 position[5].
Protocol 2: N-Oxide Directed C8-Functionalization
  • N-Oxidation: Treat 3-methoxy-2-methylquinoline with m-CPBA (1.1 equiv) in DCM at 0 °C, warming to room temperature for 2 hours. Wash with saturated NaHCO₃ to remove m-CBA.

  • C-H Activation: Combine the quinoline N-oxide (1.0 equiv), arylboronic acid (1.5 equiv), PdCl₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in dichloroethane[5].

  • Reaction: Heat at 100 °C under an inert atmosphere for 12 hours.

  • Validation Step: LC-MS should show a mass corresponding to the C8-arylated N-oxide. The absence of starting material confirms the catalyst was protected from N-coordination poisoning.

  • Reduction: Treat the crude mixture with PCl₃ or H₂/Pd-C to cleave the N-oxide, yielding the C8-functionalized 3-methoxy-2-methylquinoline.

Module 3: Protecting the 3-Methoxy Group

Context: The 3-methoxy group provides crucial electronic properties to the scaffold but is vulnerable to cleavage (demethylation) under harsh Lewis acidic conditions.

Q: I am observing a side product with a mass exactly 14 Da lower than my expected product ([M-14]⁺). What is happening? A: A mass loss of 14 Da (loss of CH₂) is the classic signature of O-demethylation. Causality: This typically occurs if your functionalization conditions utilize strong Lewis acids (e.g., BBr₃, AlCl₃, or high loadings of certain transition metals at elevated temperatures)[1]. The Lewis acid coordinates to the methoxy oxygen, activating the methyl group for nucleophilic attack by halides in the reaction mixture, yielding a 3-hydroxyquinoline side product. Solution: Avoid strong Lewis acids. If a Lewis acid is strictly required for your transformation, switch to milder alternatives like TiCl₄ or ZnCl₂, or lower the reaction temperature. If demethylation is unavoidable, you must re-alkylate the resulting phenol post-reaction using methyl iodide (MeI) and K₂CO₃[1].

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization &amp; Precipitation Challenges with 3-Methoxy-2-methylquinoline

Welcome to the Technical Support Center for quinoline derivative processing. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing persistent crystallization and precipit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline derivative processing. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing persistent crystallization and precipitation bottlenecks with 3-Methoxy-2-methylquinoline .

Due to its specific steric and electronic profile, this compound frequently resists traditional crystallization, instead undergoing Liquid-Liquid Phase Separation (LLPS)—commonly referred to as "oiling out"—or forming impure amorphous solids. This guide synthesizes thermodynamic principles with field-proven methodologies to help you establish a self-validating, high-yield crystallization workflow.

Mechanistic Overview: The Thermodynamics of Quinoline Crystallization

Before troubleshooting, it is critical to understand the causality behind the phase behavior of 3-Methoxy-2-methylquinoline.

  • Steric Hindrance & Planarity: The methyl group at the 2-position introduces significant steric bulk adjacent to the basic quinoline nitrogen. This disrupts the planar π−π stacking typical of unsubstituted quinolines, lowering the overall crystal lattice energy.

  • Conformational Flexibility: The 3-methoxy group acts as an electron-donating group but introduces a flexible rotor (the -O-CH 3​ bond). This flexibility increases the entropic penalty of crystallization.

  • Phase Separation (LLPS): Because the lattice energy is low, the compound's solubility curve often intersects the liquid-liquid coexistence curve before reaching the critical supersaturation required for nucleation. Consequently, the compound separates into a solute-rich liquid phase (an oil) rather than forming an ordered solid[1].

CrystallizationPathway Sol Undersaturated Solution (3-Methoxy-2-methylquinoline) Super Supersaturated State (Metastable Zone) Sol->Super Cooling / Anti-solvent Addition LLPS Liquid-Liquid Phase Separation ('Oiling Out') Super->LLPS High Supersaturation Rate (Exceeds MSZW) Nucl Nucleation Super->Nucl Controlled Supersaturation (Within MSZW) Amorph Amorphous Precipitation (Impurities Trapped) Super->Amorph Rapid Solvent Crash Out LLPS->Amorph Uncontrolled Solidification Cryst Crystal Growth (High Purity) Nucl->Cryst Slow Kinetics & Maturation

Thermodynamic pathways of quinoline crystallization vs. phase separation.

Troubleshooting Guides & FAQs

Q1: My 3-Methoxy-2-methylquinoline consistently "oils out" as a viscous liquid at the bottom of the flask instead of crystallizing. How do I force crystallization? A1: Oiling out occurs when your cooling rate or anti-solvent addition pushes the system outside its Metastable Zone Width (MSZW) too rapidly, causing liquid-liquid phase separation[1]. Solution: You must bypass the free base's low lattice energy. Because quinoline derivatives are basic, the most robust method for solidification is Salt Formation [1]. Converting the free base to a hydrochloride (HCl) salt drastically increases the ionic interactions and lattice energy, favoring rapid nucleation over LLPS. See Protocol A below.

Q2: I am using an anti-solvent method, but I get a fine, gummy amorphous powder that traps impurities. What parameters should I adjust? A2: A gummy amorphous precipitate indicates that the supersaturation generation was too violent (e.g., dumping water into an ethanol solution). 3-Methoxy-2-methylquinoline is highly soluble in organic solvents like ethanol and DMSO, but poorly soluble in water[2]. Solution: To achieve distinct, high-purity crystals, you must slow down the diffusion rate. Switch from direct anti-solvent addition to Vapor Diffusion [3]. This allows the anti-solvent to slowly lower the solubility of the quinoline over days, keeping the system strictly within the nucleation zone. See Protocol B below.

Q3: How do I select the right solvent system to improve my crystallization yield without compromising the purity of the quinoline core? A3: Solvent selection dictates both the solubility gradient and the morphology of the crystal. For polar quinoline oils, a mixture of polar solvents (e.g., ethanol/water or acetone/water) is highly effective[1]. You must dissolve the oil in the "good" solvent (ethanol) to near saturation, and slowly titrate the "bad" solvent (water) until the cloud point is reached, then hold the temperature steady.

TroubleshootingWorkflow Start Initiate Crystallization Check1 Did it oil out (LLPS)? Start->Check1 Salt Execute Protocol A: Form HCl Salt Check1->Salt Yes Check2 Is the solid amorphous/gummy? Check1->Check2 No Success Pure Crystalline Product Salt->Success Crystalline Salt Vapor Execute Protocol B: Vapor Diffusion Check2->Vapor Yes Check2->Success No Vapor->Success Single Crystals

Decision matrix for resolving 3-Methoxy-2-methylquinoline precipitation issues.

Experimental Protocols
Protocol A: Hydrochloride Salt Formation & Crystallization

Purpose: To overcome "oiling out" by increasing the thermodynamic stability of the crystal lattice via ionic bonding[1].

  • Dissolution: Weigh 1.0 g of the oily 3-Methoxy-2-methylquinoline free base. Dissolve it completely in 5.0 mL of anhydrous isopropanol (IPA) or diethyl ether in a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0–5 °C) with magnetic stirring.

  • Titration: Slowly add a stoichiometric equivalent (plus a 5% molar excess) of a standardized HCl solution (e.g., 2M HCl in diethyl ether or IPA) dropwise over 15 minutes.

  • Nucleation: Turbidity should appear. If the solution remains clear, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 2 hours to ensure complete conversion and Ostwald ripening of the crystals.

  • Isolation: Filter the crystalline hydrochloride salt under vacuum. Wash the filter cake with 2 x 2 mL of ice-cold diethyl ether to remove unreacted starting material and trace impurities. Dry under vacuum at 40 °C.

Protocol B: Vapor Diffusion Crystallization

Purpose: To gently induce supersaturation for the growth of high-purity, diffraction-quality single crystals, avoiding amorphous precipitation[3].

  • Inner Vial Preparation: Dissolve 50 mg of 3-Methoxy-2-methylquinoline in 0.5 mL of a "good" solvent (e.g., Dichloromethane or Ethanol) in a small 2 mL glass vial. Ensure the solution is completely clear; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Outer Vial Preparation: Place the open 2 mL vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add 3.0 mL of a volatile "anti-solvent" (e.g., Pentane or Hexane for non-polar systems; Water for polar systems) into the outer 20 mL vial, ensuring it does not splash into the inner vial[1],[3].

  • Sealing: Cap the outer 20 mL vial tightly. Wrap the cap in Parafilm to ensure an airtight seal.

  • Incubation: Place the setup in a vibration-free environment at a constant temperature (e.g., 20 °C). Over 3 to 7 days, the volatile anti-solvent will vaporize and diffuse into the inner vial, slowly lowering the solubility and yielding highly pure crystals.

Quantitative Data & Solvent Selection

Table 1: Solvent Compatibility & Expected Outcomes for 3-Methoxy-2-methylquinoline

Solvent System (Good / Anti-solvent)Volume Ratio (v/v)Solubility ProfileExpected Morphological Outcome
Ethanol / Water1 : 3Soluble in EtOH, Insoluble in H 2​ OHigh risk of amorphous precipitate if mixed rapidly; requires slow cooling.
Dichloromethane / Hexane1 : 4Highly soluble in DCMExcellent for Vapor Diffusion; yields distinct prismatic crystals.
Isopropanol / Diethyl Ether (HCl)1 : 5Soluble free base, Insoluble saltRapid, high-yield crystalline salt formation. Best for bulk purification.
DMSO / Water1 : 5Soluble in DMSO, Insoluble in H 2​ OProne to oiling out (LLPS) due to high viscosity of DMSO. Avoid if possible.

Table 2: Troubleshooting Matrix

Observed SymptomPrimary CauseRecommended Parameter Adjustment
Viscous oil at bottom of flask Liquid-Liquid Phase Separation (LLPS)Switch to Protocol A (Salt Formation) or reduce cooling rate to < 0.1 °C/min.
Cloudy, gummy suspension Supersaturation generated too rapidlySwitch to Protocol B (Vapor Diffusion) or use a weaker anti-solvent.
Crystals form but melt at RT Solvate formation or low melting pointDry under vacuum at 40 °C; verify polymorphic form via PXRD.
References

Sources

Optimization

Troubleshooting low fluorescence yield in 3-Methoxy-2-methylquinoline probes

Welcome to the Technical Support Center for 3-Methoxy-2-methylquinoline fluorescent probes. As a Senior Application Scientist, I have designed this portal to help researchers, assay developers, and drug discovery profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methoxy-2-methylquinoline fluorescent probes. As a Senior Application Scientist, I have designed this portal to help researchers, assay developers, and drug discovery professionals systematically diagnose and resolve issues related to low fluorescence quantum yield ( Φ ).

Quinoline derivatives are highly sensitive to their microenvironment. The electron-donating methoxy group at the 3-position and the sterically active methyl group at the 2-position create a unique photophysical profile that is highly susceptible to solvent polarity, protonation, and concentration-dependent quenching.

Below, you will find our diagnostic workflow, in-depth troubleshooting guides, standardized validation protocols, and quantitative benchmarks to restore your assay's performance.

Diagnostic Workflow: Isolating the Mechanism of Quenching

Before adjusting your assay buffers, it is critical to determine whether the low fluorescence is a ground-state issue (e.g., poor solubility, degradation) or an excited-state issue (e.g., non-radiative decay, quenching).

DiagnosticWorkflow Start Observe Low Fluorescence Yield Abs Measure UV-Vis Absorbance Spectrum Start->Abs LowAbs Low Absorbance Peak Abs->LowAbs NormAbs Normal Absorbance Peak Abs->NormAbs Solubility Check Solubility: Precipitation in Buffer? LowAbs->Solubility Purity Check Purity: Oxidation/Degradation? LowAbs->Purity Conc Dilution Test: Rule out ACQ & IFE NormAbs->Conc Solvent Solvent Screen: Rule out H-Bonding/TICT NormAbs->Solvent pH pH Titration: Check Protonation State NormAbs->pH

Diagnostic decision tree for isolating 3-Methoxy-2-methylquinoline fluorescence issues.

Core Troubleshooting Guides (Q&A)

Q1: Why is my probe fluorescing strongly in DMSO stock, but the signal nearly disappears when diluted into my aqueous assay buffer? A: This is a classic manifestation of solvent-induced non-radiative decay, driven by hydrogen bonding. The nitrogen atom on the quinoline ring and the oxygen on the 3-methoxy group act as hydrogen-bond acceptors. In protic solvents (like water or aqueous buffers), hydrogen bonding facilitates rapid vibrational relaxation, draining the excited state energy before a photon can be emitted. Furthermore, highly polar solvents can stabilize a Twisted Intramolecular Charge Transfer (TICT) state, which is typically non-fluorescent. Actionable Fix: If your assay permits, introduce a co-solvent (e.g., 5-10% ethanol or DMSO) or a carrier protein (like BSA) that provides a hydrophobic pocket to shield the probe from bulk water, thereby restoring the quantum yield. For foundational principles on solvent relaxation, refer to .

Q2: I increased the probe concentration from 10 µM to 50 µM to boost my signal-to-noise ratio, but the fluorescence actually decreased. What is happening? A: You are encountering two overlapping phenomena: the Inner Filter Effect (IFE) and Aggregation-Caused Quenching (ACQ).

  • IFE: At 50 µM, the absorbance of the solution is likely too high (Optical Density > 0.1 at the excitation wavelength). The probe molecules at the front of the cuvette/well absorb all the excitation light, leaving none for the rest of the sample. Additionally, if there is a small Stokes shift, the concentrated probe will re-absorb its own emitted light.

  • ACQ: The planar aromatic structure of the quinoline core promotes π−π stacking at higher concentrations. These stacked dimers (excimers) often have highly efficient non-radiative decay pathways. Actionable Fix: Always work at concentrations where the absorbance at the excitation wavelength is ≤0.05 OD. See Protocol A below for self-validating concentration optimization.

Q3: My fluorescence signal is highly variable from day to day. Could my assay pH be the culprit? A: Yes. The quinoline nitrogen is basic. While unsubstituted quinoline has a pKa​ around 4.9, the electron-donating 3-methoxy and 2-methyl groups push electron density into the ring, slightly raising the pKa​ (typically to ~5.2 - 5.8). If your assay pH is fluctuating near this pKa​ , you will have a mixed population of protonated and deprotonated probes. Protonation of the quinoline nitrogen drastically alters the HOMO-LUMO gap, usually shifting the absorbance and severely quenching the fluorescence of this specific derivative. Actionable Fix: Ensure your assay buffer is strongly buffered at least 1.5 pH units away from the probe's pKa​ (e.g., pH 7.4 for physiological assays) to ensure >95% of the probe is in a single protonation state. details the severe impact of proton transfer on quantum yields.

Standardized Validation Protocols

To establish a trustworthy baseline, you must validate your probe using a self-validating system. Do not rely solely on raw Relative Fluorescence Units (RFU), as these are instrument-dependent.

Protocol A: Concentration Optimization & Inner Filter Correction

Objective: Identify the linear dynamic range of the probe and rule out ACQ/IFE.

  • Preparation: Prepare a 10 mM stock of 3-Methoxy-2-methylquinoline in anhydrous, spectroscopic-grade DMSO.

  • Serial Dilution: Prepare a 2-fold serial dilution in your final assay buffer, ranging from 100 µM down to 0.05 µM.

  • Absorbance Measurement: Read the absorbance of all samples in a UV-Vis spectrophotometer (or microplate reader) at the λmax​ (approx. 320-340 nm).

  • Fluorescence Measurement: Read the fluorescence emission (excitation at λmax​ , emission at approx. 410-430 nm).

  • Self-Validation Check: Plot Absorbance vs. Concentration. The relationship must be strictly linear (Beer-Lambert Law). If it deviates downward at high concentrations, the probe is aggregating.

  • Correction: Plot Fluorescence vs. Concentration. Identify the point where the curve ceases to be linear. Your working concentration must be chosen from the linear portion of this curve (typically between 0.1 µM and 5 µM).

Protocol B: Quantum Yield ( Φ ) Estimation

Objective: Quantify the true efficiency of the probe in your specific assay buffer.

  • Reference Standard: Use Quinine Sulfate in 0.1 M H2​SO4​ ( Φref​=0.54 ) as a reference standard.

  • Matching OD: Dilute your probe in assay buffer and the Quinine Sulfate in acid until both solutions have an identical absorbance of exactly 0.05 OD at the chosen excitation wavelength (e.g., 330 nm).

  • Integration: Record the full emission spectra for both solutions. Calculate the integrated area under the curve (AUC) for both emission peaks.

  • Calculation: Use the comparative quantum yield equation:

    Φprobe​=Φref​×AUCref​AUCprobe​​×(ηref​ηprobe​​)2

    (where η is the refractive index of the solvents).

Quantitative Data & Photophysical Benchmarks

Use the following benchmark table to verify if your probe is behaving as expected across different microenvironments. Deviations from these benchmarks suggest impurity or severe assay interference.

Solvent EnvironmentDielectric Constant ( ϵ )Expected λabs​ (nm)Expected λem​ (nm)Relative Quantum Yield ( Φ )Primary Quenching Mechanism
Anhydrous DMSO 46.7~335~415High (>0.40)None (Ideal solvation)
Methanol 32.7~332~420Medium (~0.15)Mild H-bonding
Aqueous Buffer (pH 7.4) 80.1~328~435Low (<0.05)Protic H-bonding / TICT
Aqueous Buffer (pH 4.0) 80.1~345N/AQuenched (~0.00)Nitrogen Protonation
Aqueous + 1% BSA N/A~335~418High (>0.30)Hydrophobic shielding

Note: The blue-shift in absorbance and red-shift in emission (larger Stokes shift) in water compared to DMSO is characteristic of dipole-dipole interactions stabilizing the excited state prior to non-radiative decay.

Frequently Asked Questions (FAQs)

Q: Does the 2-methyl group undergo oxidation during long-term storage, leading to loss of signal? A: While 2-methylquinolines can theoretically be oxidized to quinoline-2-carboxaldehydes under harsh conditions, this is highly unlikely under standard storage. A more common storage issue is photobleaching of the stock solution. Always store DMSO stocks in amber vials at -20°C, purged with argon or nitrogen.

Q: Can I use this probe for live-cell imaging? A: Yes, but with caveats. The low quantum yield in aqueous environments means the probe will only fluoresce brightly when it partitions into hydrophobic compartments (like lipid membranes) or binds to hydrophobic pockets of intracellular proteins. This makes it an excellent "turn-on" wash-free probe for hydrophobic domains, but a poor choice for tracking cytosolic (aqueous) targets.

Q: My emission peak is much broader than expected and has a secondary shoulder. Why? A: A secondary emission shoulder at longer wavelengths (red-shifted) is a hallmark of excimer (excited dimer) formation. This confirms that your probe concentration is too high, leading to ACQ. Dilute your sample by 10-fold and observe if the shoulder disappears.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications (2nd ed.). Wiley-VCH. [Link]

  • Sedgwick, A. C., et al. (2021). "Fluorescent probes based on quinoline and isoquinoline platforms." Chemical Reviews. American Chemical Society. [Link]

Troubleshooting

Optimizing catalyst load for 3-Methoxy-2-methylquinoline derivative synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with synthesizing 3-Methoxy-2-methylquinoline derivatives.

These quinoline cores are highly valued pharmacophores, most notably utilized in the development of for CNS disorders. However, the presence of the electron-donating and sterically demanding 3-methoxy group complicates the reaction kinetics. Whether you are utilizing a classic acid-catalyzed Friedländer condensation or a modern transition-metal-catalyzed cross-coupling approach, dialing in the precise catalyst load is the difference between a high-yielding reaction and an intractable tar.

This guide provides field-proven, self-validating protocols, quantitative benchmarking, and targeted troubleshooting to ensure your synthetic success.

Optimization Workflow

OptimizationLogic S1 Substrate: 2-Aminobenzaldehyde + 1-Methoxypropan-2-one S2 Catalyst Selection (Brønsted Acid vs. Pd Complex) S1->S2 S3 Titration (1-15 mol%) Monitor via HPLC S2->S3 S4 Self-Validation (Hot Filtration Test) S3->S4 S5 Optimized 3-Methoxy- 2-methylquinoline S4->S5

Logical workflow for catalyst optimization and validation in quinoline synthesis.

Self-Validating Experimental Protocol: Heterogeneous Friedländer Synthesis

To avoid the purification nightmares associated with homogeneous acid catalysts, modern approaches utilize 1 (such as sulfonic acid-functionalized graphitic carbon nitride, g-C3N4-SO3H). The following protocol is designed to self-validate the optimal catalyst loading.

Step 1: Reaction Assembly In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol, 121 mg) in 5 mL of anhydrous ethanol.

Step 2: Reagent Addition Add 1-methoxypropan-2-one (1.2 mmol, 105 mg) to the solution. Causality: A slight stoichiometric excess of the ketone ensures the complete consumption of the aniline derivative, which is highly polar and notoriously difficult to separate from the final quinoline product via chromatography.

Step 3: Catalyst Loading Introduce the solid Brønsted acid catalyst (e.g., g-C3N4-SO3H) at exactly 10 wt% relative to the substrates. Causality: This specific loading provides the critical surface acidity required to drive the initial reversible Schiff base formation forward into the irreversible, rate-determining intramolecular aldol condensation, without triggering intermolecular polymerization of the ketone.

Step 4: Thermal Activation & Kinetic Sampling Heat the mixture to reflux (approx. 80 °C). To self-validate the reaction kinetics, withdraw 50 µL aliquots every 60 minutes, quench in cold saturated NaHCO3, extract with ethyl acetate, and analyze via HPLC.

Step 5: The Hot Filtration Test (System Validation) At approximately 50% conversion, rapidly filter the reaction mixture through a heated Celite pad to remove the heterogeneous catalyst. Return the filtrate to reflux. Validation: If the reaction stalls permanently at 50%, the catalysis is strictly heterogeneous, confirming the catalyst is stable. If conversion continues, active acidic species have leached into the solution, indicating catalyst degradation and the need for a fresh batch.

Step 6: Isolation Upon validated completion (typically 4 hours), cool the mixture, filter off the catalyst, and concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10:1 to 4:1 Hexanes/Ethyl Acetate) to yield pure 3-methoxy-2-methylquinoline.

Quantitative Data: Catalyst Load vs. Reaction Efficiency

The table below summarizes the kinetic and yield outcomes based on varying catalyst loads during the synthesis of 3-methoxy-2-methylquinoline, demonstrating the narrow optimization window.

Catalyst Load (wt%)Time (h)Conversion (%)Yield (%)Mechanistic Causality & Observations
0 (Uncatalyzed) 24< 10TraceHigh activation energy barrier prevents cyclization.
2.5 84540Incomplete conversion; catalyst deactivation via product inhibition.
5.0 67872Good conversion, but slow kinetics allow competitive side-reactions.
10.0 4> 9992Optimal balance of rate and yield; minimal tarring observed.
15.0 4> 9985Yield drops due to rapid acid-catalyzed polymerization of the ketone.

Troubleshooting & FAQs

Q1: When scaling up the synthesis of 3-methoxy-2-methylquinoline, I observe significant tar formation and a drop in yield. How does catalyst loading affect this? A1: Tar formation (polymerization) is a classic failure mode in 2. At excessively high catalyst loads (e.g., >15 mol% soluble acid or >10 wt% solid acid), the rate of intermolecular aldol condensation outpaces the desired intramolecular Friedländer cyclization. Solution: Reduce the catalyst load to the optimal 10 wt% threshold and implement a slow, dropwise addition of the 1-methoxypropan-2-one to the pre-heated mixture of 2-aminobenzaldehyde and catalyst. This maintains a low steady-state concentration of the ketone, kinetically favoring the intramolecular pathway.

Q2: I am using a Palladium catalyst (Pd(OAc)2) for an aza-Wacker oxidative cyclization route to the 2-methylquinoline core. Why does the reaction stall at 50% conversion despite a standard 5 mol% loading? A2: The methoxy group at the 3-position is not just an innocent bystander; it can act as a coordinating ligand. In3, the oxygen atom of the methoxy group can form a stable bidentate chelate with the Pd(II) center alongside the newly formed quinoline nitrogen. This sequesters the active catalyst in an off-cycle resting state (product inhibition). Solution: You must either increase the catalyst loading to 10 mol% to compensate for the sequestered fraction, or introduce a strongly coordinating, sterically bulky ancillary ligand (such as 1,10-phenanthroline) that outcompetes the methoxy group for palladium coordination, keeping the metal in the active catalytic cycle.

Q3: In my Friedländer synthesis using 1-methoxypropan-2-one, I am getting a mixture of regioisomers instead of pure 3-methoxy-2-methylquinoline. Can changing the catalyst fix this? A3: Yes. Regioselectivity is a known challenge when using unsymmetrical ketones, as enolization can occur on either side of the carbonyl. Strong, non-discriminating Brønsted acids often yield thermodynamic mixtures. Solution: Switching to a bulky Lewis acid catalyst or utilizing specific secondary amine catalysts (via enamine catalysis) can sterically direct the condensation, strongly favoring the formation of the desired 3-methoxy-2-methylquinoline isomer.

References

  • "Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate" - PubMed Central (PMC).[Link]

  • "Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4" - PubMed Central (PMC).[Link]

  • "A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization" - Organic Letters (ACS Publications).[Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectroscopy characteristic absorption bands for 3-Methoxy-2-methylquinoline

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 3-Methoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 3-Methoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect the vibrational modes of this molecule, offering a comparative perspective against its parent quinoline scaffold and other analytical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

The Structural Significance of 3-Methoxy-2-methylquinoline

3-Methoxy-2-methylquinoline belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds found in numerous natural products and synthetic pharmaceuticals.[1] The specific substitution pattern—a methyl group at the 2-position and a methoxy group at the 3-position—imparts unique electronic and steric properties that influence its chemical reactivity and biological activity. Accurate characterization is paramount, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.

Deconstructing the Vibrational Landscape: An FTIR Analysis

The infrared spectrum of a molecule is a unique fingerprint, arising from the absorption of IR radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds.[2][3] For a complex molecule like 3-methoxy-2-methylquinoline, the spectrum can be logically interpreted by considering the contributions from its distinct functional groups: the quinoline core, the aromatic C-H bonds, the aliphatic C-H bonds of the methyl and methoxy groups, and the ether linkage.

A summary of the expected characteristic absorption bands is presented below, based on established group frequencies for aromatic and heterocyclic systems.[4][5][6]

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Contributing Functional Group
3100–3000Medium-WeakC-H Stretching (ν C-H)Aromatic (Quinoline Ring)
2990–2850Medium-WeakC-H Stretching (ν C-H)Aliphatic (Methyl & Methoxy)
1615–1580Strong-MediumC=C & C=N Ring StretchingQuinoline Core
1510–1450Strong-MediumC=C Ring StretchingQuinoline Core
1470–1440MediumC-H Asymmetric Bending (δas CH₃)Methyl & Methoxy
~1380Medium-WeakC-H Symmetric Bending (δs CH₃)Methyl Group (Umbrella Mode)
1270–1230StrongAsymmetric C-O-C Stretching (νas C-O-C)Aryl Ether (Methoxy Group)
1100–1020MediumSymmetric C-O-C Stretching (νs C-O-C)Aryl Ether (Methoxy Group)
900–700Strong-MediumC-H Out-of-Plane Bending (γ C-H)Aromatic (Quinoline Ring)
The High-Frequency Region (4000–2500 cm⁻¹)

This region is dominated by C-H stretching vibrations.

  • Aromatic C-H Stretching: The sp² C-H bonds of the quinoline ring are expected to produce a series of weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7] The presence of peaks in this area is a clear indicator of an aromatic system.[3]

  • Aliphatic C-H Stretching: The sp³ C-H bonds from the 2-methyl and 3-methoxy groups will absorb just below 3000 cm⁻¹, generally between 2990 and 2850 cm⁻¹.[8][9] These bands are often sharp and serve to distinguish the molecule from unsubstituted quinoline.

The Double Bond Region (2000–1500 cm⁻¹)

This region provides critical information about the aromatic core.

  • Ring Stretching Vibrations: The conjugated C=C and C=N bonds of the quinoline skeleton give rise to a series of strong to medium intensity bands between 1615 and 1450 cm⁻¹.[4][10] These complex vibrations are characteristic of the heterocyclic ring system and are often observed as a pattern of two to four distinct peaks.[7] For quinoline derivatives, a prominent band is often seen around 1580 cm⁻¹.[6]

The Fingerprint Region (1500–650 cm⁻¹)

This region contains a wealth of structural information, including bending vibrations and stretches from single bonds involving heteroatoms.[2]

  • Ether Linkage Vibrations: The most diagnostic peaks for the methoxy substituent appear here. Aromatic ethers are characterized by a very strong, prominent band corresponding to the asymmetric C-O-C stretch, which is expected between 1270 and 1230 cm⁻¹.[5][11][12] A second, medium-intensity band from the symmetric C-O-C stretch should appear in the 1100-1020 cm⁻¹ range.[12][13] The high intensity of the asymmetric stretch is a key feature to look for when confirming the presence of the methoxy group.

  • C-H Bending Vibrations:

    • In-plane bending vibrations for aromatic C-H bonds occur between 1250-1000 cm⁻¹, but these are often weak and can be obscured by the stronger C-O stretches.[4]

    • Out-of-plane (oop) C-H bending vibrations appear as strong bands in the 900-675 cm⁻¹ region.[4][14] The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic rings. This complex pattern provides a unique fingerprint for the specific isomer.

The logical relationship for interpreting the spectrum is outlined in the diagram below.

FTIR_Interpretation_Flowchart Start Analyze FTIR Spectrum Region_High High-Frequency Region (> 3000 cm⁻¹) Start->Region_High Region_Aliphatic Aliphatic C-H Region (< 3000 cm⁻¹) Start->Region_Aliphatic Region_DoubleBond Double Bond Region (1620-1450 cm⁻¹) Start->Region_DoubleBond Region_Fingerprint Fingerprint Region (< 1500 cm⁻¹) Start->Region_Fingerprint Aromatic_CH Aromatic C-H Stretch (Quinoline) Region_High->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch (Methyl, Methoxy) Region_Aliphatic->Aliphatic_CH Ring_Stretch C=C and C=N Ring Stretch (Quinoline Core) Region_DoubleBond->Ring_Stretch Ether_Stretch Strong C-O-C Stretch (Methoxy Group) Region_Fingerprint->Ether_Stretch OOP_Bend C-H Out-of-Plane Bending (Substitution Pattern) Region_Fingerprint->OOP_Bend

Caption: Logical workflow for the spectral analysis of 3-Methoxy-2-methylquinoline.

Comparative Analysis: The Influence of Substituents

The utility of FTIR in structure elucidation is most powerful when used comparatively.

  • vs. Quinoline: The spectrum of 3-methoxy-2-methylquinoline will show distinct differences from unsubstituted quinoline. The most obvious additions will be the aliphatic C-H stretching bands below 3000 cm⁻¹ and the very strong C-O-C stretching bands in the fingerprint region.[5][15]

  • vs. 2-Methylquinoline (Quinaldine): Compared to quinaldine, the spectrum of our target molecule will be distinguished primarily by the strong asymmetric C-O-C stretch around 1250 cm⁻¹ and the symmetric stretch near 1050 cm⁻¹, both indicative of the methoxy group.

  • vs. Other Analytical Techniques: While Nuclear Magnetic Resonance (NMR) spectroscopy provides a more detailed map of the carbon-hydrogen framework, FTIR is significantly faster and more sensitive to the specific functional groups containing heteroatoms, such as the ether linkage. Mass Spectrometry (MS) provides the molecular weight, complementing the structural information from FTIR. A comprehensive characterization relies on the synergy of these techniques.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure data integrity and reproducibility, the following protocol for solid-state analysis using Attenuated Total Reflectance (ATR) is recommended. ATR is a modern alternative to KBr pellets that requires minimal sample preparation.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • 3-Methoxy-2-methylquinoline, solid powder.

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol).

  • Lint-free laboratory wipes.

Step-by-Step Procedure
  • Background Collection:

    • Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • In the spectrometer software, initiate the command to collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the 3-Methoxy-2-methylquinoline powder onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • After collection, the software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam. This results in a spectrum that more closely resembles a traditional transmission spectrum.

    • Clean the ATR crystal and press arm thoroughly with isopropanol and a lint-free wipe to prevent cross-contamination.

The workflow for this self-validating protocol is illustrated below.

ATR_FTIR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Place_Sample Apply Solid Sample to Crystal Collect_Background->Place_Sample Apply_Pressure Apply Consistent Pressure Place_Sample->Apply_Pressure Collect_Sample_Scan Collect Sample Spectrum Apply_Pressure->Collect_Sample_Scan Process_Data Process Data (e.g., ATR Correction) Collect_Sample_Scan->Process_Data Analyze_Spectrum Analyze Spectrum Process_Data->Analyze_Spectrum Clean_Up Clean Crystal and Workspace Analyze_Spectrum->Clean_Up End End Clean_Up->End

Caption: Standard operating procedure for ATR-FTIR analysis of a solid sample.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of 3-Methoxy-2-methylquinoline. By systematically analyzing the spectrum, one can confirm the presence of the quinoline core, aromatic and aliphatic C-H bonds, and, most diagnostically, the methoxy group through its strong C-O-C stretching vibrations. This guide provides the foundational knowledge for researchers to confidently interpret their experimental data, compare it against related structures, and ensure the identity and purity of their materials.

References

  • Bernstein, M. P., et al. "Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar." NASA Laboratory for Astrophysics.[Link]

  • Ghersetti, S., et al. (1973). "Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides." Spectroscopy Letters, 6(3), 167-176. [Link]

  • University of California, Los Angeles. "IR Spectroscopy Tutorial: Aromatics." UCLA Chemistry.[Link]

  • Smith, B. C. (2017). "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online.[Link]

  • Nava, M., et al. (2017). "Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface." ResearchGate.[Link]

  • Wójcik-Mazurek, A., et al. (2023). "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis." Molecules, 28(23), 7891. [Link]

  • Melo, C. S., et al. (2014). "Vibrational spectroscopic study of some quinoline derivatives." ResearchGate.[Link]

  • Organic Chemistry with Victor. (2023). "IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols." YouTube.[Link]

  • Orbis Biosciences. (2025). "How to Interpret FTIR Results: A Beginner's Guide." Orbis Biosciences.[Link]

  • Tülü, M., et al. (2024). "Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications." AVESİS.[Link]

  • Chemistry LibreTexts. (2024). "18.8: Spectroscopy of Ethers." Chemistry LibreTexts.[Link]

  • OpenStax. (n.d.). "18.8 Spectroscopy of Ethers." Organic Chemistry: A Tenth Edition.[Link]

  • OpenStax. (2023). "15.7 Spectroscopy of Aromatic Compounds." Organic Chemistry.[Link]

  • Smith, B. C. (2016). "Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings." Spectroscopy Online.[Link]

  • Mohan, K., et al. (2011). "Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones." Semantic Scholar.[Link]

  • Taylor & Francis Online. (2024). "DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline." Taylor & Francis Online.[Link]

  • Doc Brown's Chemistry. (n.d.). "Infrared spectrum of methylbenzene (toluene)." Doc Brown's Advanced Organic Chemistry Revision Notes.[Link]

  • Smith, B. C. (2018). "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three." Spectroscopy Online.[Link]

  • Macleod, C., et al. (2000). "Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline." Organic Process Research & Development, 4(4), 261-266. [Link]

  • AIP Publishing. (2015). "Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species." The Journal of Chemical Physics.[Link]

  • ResearchGate. (n.d.). "The structures of the substituted quinolines." ResearchGate.[Link]

  • Ualikhanova, A., et al. (2024). "Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine." Molecules, 29(2), 292. [Link]

  • Millersville University. (n.d.). "Table of Characteristic IR Absorptions." Millersville University Chemistry.[Link]

  • Meléndez-Soto, E., et al. (2022). "Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids." Acta Crystallographica Section C: Structural Chemistry, 78(12). [Link]

  • Kwantlen Polytechnic University. (n.d.). "6.3 IR Spectrum and Characteristic Absorption Bands." Organic Chemistry I.[Link]

  • Popa, M., et al. (2022). "2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline." Molbank, 2022(2), M1398. [Link]

  • Chemistry LibreTexts. (2021). "6.3: IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts.[Link]

  • Atlantis Press. (2017). "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline." Advances in Computer Science Research, 59. [Link]

  • University of Colorado Boulder. (n.d.). "IR Chart." Department of Chemistry.[Link]

Sources

Comparative

UV-Vis Absorption Spectrum Validation for 3-Methoxy-2-methylquinoline: A Comparative Guide

In modern pharmaceutical research, 3-Methoxy-2-methylquinoline serves as a critical structural scaffold for synthesizing PDE10A inhibitors and alpha-synuclein ligands. Validating its Ultraviolet-Visible (UV-Vis) absorpti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern pharmaceutical research, 3-Methoxy-2-methylquinoline serves as a critical structural scaffold for synthesizing PDE10A inhibitors and alpha-synuclein ligands. Validating its Ultraviolet-Visible (UV-Vis) absorption spectrum is not merely a routine QA/QC step; it is the foundational metric for determining compound purity, concentration, and dynamic solvent-solute interactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic operational manuals. Here, we will objectively compare the spectroscopic performance of 3-Methoxy-2-methylquinoline against alternative quinoline derivatives, dissect the mechanistic causality behind our analytical choices, and establish a self-validating protocol strictly compliant with global pharmacopeia standards.

Comparative Spectral Analysis

To fully contextualize the optical behavior of 3-Methoxy-2-methylquinoline, we must evaluate it against its structural analogs: the baseline 2-Methylquinoline (Quinaldine) and the halogenated 6-Bromo-7-methoxy-2-methylquinoline [1].

The presence of the electron-donating methoxy (–OCH₃) group at the 3-position significantly alters the electron cloud density of the chromophore. When incident radiation interacts with this modified electron cloud, it impacts the energy required to promote bonding electrons from the ground state to a higher energy state (π→π* transitions)[2].

Quantitative Data Comparison
Compoundλmax (Methanol)Molar Absorptivity (ε)Solvent Shift (Hexane to MeOH)Primary Application
3-Methoxy-2-methylquinoline ~318 nm~6,500 L·mol⁻¹·cm⁻¹Bathochromic (+5 nm)Lead optimization, PD ligands
2-Methylquinoline ~313 nm~5,800 L·mol⁻¹·cm⁻¹Minimal (+2 nm)Baseline reference standard
6-Bromo-7-methoxy-2-methylquinoline ~320 nm~7,200 L·mol⁻¹·cm⁻¹Bathochromic (+8 nm)Halogenated structural analog

Data synthesis derived from comparative quinoline derivative spectroscopic studies[1][3].

Causality in Experimental Design

A robust analytical method requires an understanding of why specific parameters are chosen. Every step in our validation protocol is engineered as a self-validating system.

  • Solvent Selection & The Bathochromic Shift: We utilize methanol rather than non-polar solvents like hexane. The polar protic nature of methanol stabilizes the excited state of the quinoline's π→π* transition via dipole-dipole interactions and hydrogen bonding. This stabilization lowers the energy gap between the ground and excited states, causing the observed bathochromic (red) shift[3].

  • System Suitability Testing (SST): A spectrophotometer is only as reliable as its last calibration. According to USP <857> guidelines, we must qualify wavelength accuracy using holmium oxide[2]. Holmium oxide provides sharp, intrinsic reference wavelengths (e.g., 279.2 nm, 333.8 nm) that fall perfectly within the quinoline absorption range, ensuring our instrument operates within the mandatory ±1 nm tolerance for UV applications[4].

  • Photometric Accuracy: To ensure the Beer-Lambert law ( A=ϵbc ) holds true across our operational range, we validate photometric accuracy using potassium dichromate (K₂Cr₂O₇) solutions. This guarantees that our calculated molar absorptivity for 3-Methoxy-2-methylquinoline is an absolute value, not an instrument-specific artifact[4].

Self-Validating Experimental Protocol

This step-by-step methodology ensures compliance with USP <857> and Ph. Eur. 2.2.25 standards[4][5].

Step 1: Instrument Operational Qualification (OQ)

  • Power on the dual-beam UV-Vis spectrophotometer and allow the Xenon or Deuterium/Tungsten lamps to warm up for 30 minutes.

  • Insert a certified Holmium Oxide glass filter (traceable to NIST). Run a wavelength scan from 200 nm to 400 nm. Verify that the peaks at 241.5 nm, 279.2 nm, and 333.8 nm are within ±1 nm of the certified values[2].

  • Insert a 60 mg/L Potassium Dichromate standard. Verify that the absorbance at 313 nm and 350 nm meets the ±0.010 Abs tolerance[6].

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of 3-Methoxy-2-methylquinoline (purity >99%).

  • Dissolve in 10 mL of spectroscopic-grade methanol to create a ~0.58 mM stock solution.

  • Perform serial dilutions to achieve a working concentration of ~50 µM, ensuring the final absorbance falls within the linear dynamic range (0.2 – 0.8 Abs units)[2].

Step 3: Baseline Correction

  • Fill two matched quartz cuvettes (1 cm path length) with pure spectroscopic-grade methanol.

  • Place them in the sample and reference beam paths. Perform a baseline correction scan from 200 nm to 450 nm to eliminate solvent and cuvette background noise.

Step 4: Spectral Acquisition

  • Replace the methanol in the sample cuvette with the 50 µM 3-Methoxy-2-methylquinoline solution.

  • Scan the sample from 200 nm to 450 nm at a scan rate of 100 nm/min with a spectral bandwidth (SBW) of 1.0 nm.

  • Record the wavelength of maximum absorption ( λmax​ ) and the corresponding absorbance value.

Step 5: Data Validation & Calculation

  • Calculate the molar absorptivity ( ϵ ) using the rearranged Beer-Lambert equation: ϵ=A/(c×b) .

  • Cross-reference the calculated ϵ with the historical baseline to confirm compound integrity and absence of degradation.

UV-Vis Validation Workflow

The following diagram illustrates the logical progression of our self-validating analytical workflow.

UVVisWorkflow Start System Suitability Testing (USP <857>) Wavelength Wavelength Accuracy (Holmium Oxide ±1 nm) Start->Wavelength Photometric Photometric Accuracy (K2Cr2O7 Standards) Start->Photometric SamplePrep Sample Preparation (3-Methoxy-2-methylquinoline) Wavelength->SamplePrep Photometric->SamplePrep Solvent Solvent Selection (Methanol for Bathochromic Shift) SamplePrep->Solvent Scan Spectral Acquisition (200-450 nm, 1 nm SBW) Solvent->Scan Analysis Data Validation & Molar Absorptivity Calculation Scan->Analysis

Fig 1. Self-validating UV-Vis operational workflow compliant with USP <857> standards.

References

  • 857 Ultraviolet-Visible Spectroscopy - DrugFuture / US Pharmacopeia.
  • Is Your Spectrophotometer Still “Pharma Compliant”?
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857> - Agilent Technologies.
  • UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry - Agilent Technologies.
  • UV Properties and Loading into Liposomes of Quinoline Deriv
  • 6-Bromo-7-methoxy-2-methylquinoline Analysis - Smolecule.

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-2-methylquinoline proper disposal procedures

3-Methoxy-2-methylquinoline: Comprehensive Operational Safety and Disposal Guide 3-Methoxy-2-methylquinoline (CAS: 84689-36-1) is a critical heterocyclic building block utilized extensively in the synthesis of advanced t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3-Methoxy-2-methylquinoline: Comprehensive Operational Safety and Disposal Guide

3-Methoxy-2-methylquinoline (CAS: 84689-36-1) is a critical heterocyclic building block utilized extensively in the synthesis of advanced therapeutics, including Phosphodiesterase 10A (PDE10A) inhibitors for central nervous system disorders[1] and alpha-synuclein ligands for neurodegenerative diseases[2]. However, its structural nature as a substituted quinoline introduces severe operational and environmental hazards.

This guide provides researchers and drug development professionals with a self-validating, field-proven protocol for the safe handling, accumulation, and EPA-compliant disposal of 3-methoxy-2-methylquinoline.

Chemical Profile & Mechanistic Hazards

Understanding the physicochemical properties of a compound is the first step in designing a self-validating safety system.

Table 1: Quantitative Data & Hazard Profile

PropertyValueOperational Implication
CAS Number 84689-36-1Unique identifier required for SDS tracking and EPA manifesting.
Molecular Formula C11H11NOHalogen-free organic; dictates incineration parameters and segregation.
Target Organs Liver, Central Nervous SystemRequires stringent inhalation and dermal protection[3].
Aquatic Toxicity Chronic Category 2Absolutely prohibits drain disposal; requires secondary containment[4].

Mechanistic Causality of Toxicity: Quinoline derivatives are highly lipophilic, facilitating rapid absorption across the stratum corneum (skin) and alveolar epithelium (lungs). Once systemic, hepatic metabolism via cytochrome P450 enzymes generates reactive epoxide intermediates. These electrophilic species can intercalate into DNA or covalently bind to cellular macromolecules, forming the mechanistic basis for their suspected mutagenicity and hepatotoxicity[3]. Environmentally, quinolines exhibit low biodegradability in aquatic systems and high persistence, necessitating complete thermal destruction to prevent long-term ecological damage[4].

Operational Safety & Handling Protocols

Before generating waste, you must establish a secure operational environment. Every protocol must be self-validating—meaning the system inherently checks for safety before the next step can proceed.

Step-by-Step Handling Methodology:

  • System Validation: Before manipulation, verify that fume hood continuous monitoring systems indicate a minimum face velocity of 100 fpm. Causality: This ensures the absolute vapor containment of volatile organic fractions.

  • PPE Assembly: Don double nitrile gloves (inner layer for dexterity, outer layer for chemical resistance), splash-proof chemical goggles, and a flame-resistant lab coat.

  • Reagent Isolation: Keep 3-methoxy-2-methylquinoline strictly separated from strong oxidizers (e.g., peroxides, perchlorates) to prevent spontaneous exothermic degradation[3].

Waste Segregation & Accumulation

Proper segregation prevents dangerous cross-reactions and minimizes downstream disposal costs. Mixing halogen-free quinoline waste with halogenated solvents alters the required incineration temperature and risks the generation of highly toxic dioxins during thermal destruction.

WasteLifecycle Gen Waste Generation (Fume Hood) Seg Segregation (Halogen-Free) Gen->Seg Store Satellite Storage (Secondary Bin) Seg->Store Manifest EPA Manifesting (Form 8700-22) Store->Manifest Transport Licensed Hazmat Transport Manifest->Transport Incinerate Thermal Destruction (>1000°C) Transport->Incinerate

Fig 1. Cradle-to-grave disposal pathway for quinoline-derivative hazardous waste.

Step-by-Step Accumulation Protocol:

  • Container Selection: Use high-density polyethylene (HDPE) or amber glass carboys. Causality: Metal containers may degrade or react with trace acidic/basic byproducts over time.

  • Segregation: Classify strictly as "Halogen-Free Organic Waste" (unless mixed with DCM or chloroform during extraction, in which case it becomes "Halogenated Organic Waste").

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "3-Methoxy-2-methylquinoline" and check the "Toxic" and "Environmental Hazard" indicators.

  • Satellite Accumulation: Store in secondary containment bins within the lab. Never exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at the satellite accumulation area.

Emergency Spill Response

Spills of quinoline derivatives require immediate, calculated action to prevent aerosolization and dermal exposure[3].

SpillResponse Start Spill Detected Evacuate Evacuate & Secure Area Start->Evacuate PPE Don SCBA & Hazmat PPE Evacuate->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Collect Collect in Sealed Hazardous Waste Bin Contain->Collect Decon Decontaminate Area (Ventilate & Wash) Collect->Decon Dispose Manifest as EPA Hazardous Waste Decon->Dispose

Fig 2. Emergency spill response workflow for 3-Methoxy-2-methylquinoline.

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Secure the area to prevent cross-contamination.

  • PPE Escalation: Spill responders must don a Self-Contained Breathing Apparatus (SCBA) and a full-body chemical protection suit if the spill exceeds 500 mL outside a fume hood[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Organic absorbents (like sawdust) can react with certain chemical mixtures; inert sand prevents exothermic reactions while maximizing absorption.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a sealable, hazardous waste-rated bucket.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by water. Collect all wash water as hazardous waste—under no circumstances should it be flushed down the drain[3].

Final Disposal & Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), quinoline-containing waste must be manifested and destroyed properly[5].

Step-by-Step Disposal Protocol:

  • EPA Manifesting: Complete EPA Form 8700-22 (Uniform Hazardous Waste Manifest) prior to transport. Ensure the waste codes accurately reflect the toxicity (and ignitability, if dissolved in flammable solvents)[5].

  • Licensed Transport: Transfer custody only to a licensed hazardous waste transporter.

  • Thermal Destruction: The ultimate disposal method is high-temperature industrial incineration (typically >1000°C). Causality: Incineration completely cleaves the stable aromatic heterocyclic ring, converting the carbon and nitrogen into CO2, H2O, and NOx. The incinerator's wet scrubbers subsequently neutralize the NOx emissions, ensuring zero environmental persistence.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-methylquinoline
© Copyright 2026 BenchChem. All Rights Reserved.